molecular formula C15H10N2O B101578 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one CAS No. 18735-98-3

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Cat. No.: B101578
CAS No.: 18735-98-3
M. Wt: 234.25 g/mol
InChI Key: KHHVLPFHXHKOEJ-UHFFFAOYSA-N
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Description

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one (CAS Number: 18735-98-3) is a high-value heterocyclic organic compound with a molecular formula of C 15 H 10 N 2 O and a molecular weight of 234.25 g/mol. This compound serves as a fundamental chemical scaffold in medicinal chemistry, particularly in the development of novel anticancer agents [ The core structure is recognized for its role as a precursor in the synthesis of potent DNA topoisomerase-I inhibitors [ This product is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Properties

IUPAC Name

5,11-dihydroindolo[3,2-c]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHVLPFHXHKOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382829
Record name 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18735-98-3
Record name 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Indolo[3,2-c]quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolo[3,2-c]quinoline core, a tetracyclic aromatic ring system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of indolo[3,2-c]quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile heterocyclic system.

Anticancer Activity

The most extensively studied biological activity of the indolo[3,2-c]quinoline scaffold is its potent anticancer effect, demonstrated against a wide range of human cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerases I and II, and modulation of key cellular signaling pathways leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The antiproliferative activity of various indolo[3,2-c]quinoline derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative indolo[3,2-c]quinoline derivatives against several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
20a HeLaCervical Cancer0.52[1][2]
Detroit 551 (normal)Normal Fibroblast19.32[1][2]
25 HeLaCervical Cancer<2.17[1][2]
A549Lung Cancer<2.17[1][2]
SKHepLiver Cancer<2.17[1][2]
IQDMA K562Leukemia-[3]
HL-60LeukemiaGI50 of 1.98[4]
Metal-free indolo[3,2-c]quinolines VariousVariousHigh nanomolar range[4]
5g MV4-11Leukemia<0.9[5][6]
A549Lung Cancer-[5][6]
HCT-116Colon Cancer-[5][6]
8 MV4-11Leukemia<0.9[5][6]
23 VariousVarious-[7][8][9]
31 VariousVarious-[7][8][9]
Mechanisms of Anticancer Action

1.2.1. DNA Intercalation and Topoisomerase Inhibition

The planar structure of the indolo[3,2-c]quinoline scaffold allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[10] Furthermore, these compounds are known to inhibit the activity of topoisomerases I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[2][7][8][9] By stabilizing the topoisomerase-DNA cleavage complex, these derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[2]

1.2.2. Cell Cycle Arrest

Indolo[3,2-c]quinoline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[3][4] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of key cell cycle proteins like Cdk1 and Cdk2.[3]

1.2.3. Induction of Apoptosis

A key feature of the anticancer activity of indolo[3,2-c]quinolines is their ability to induce apoptosis.[2][3][11] Mechanistic studies have revealed the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis.[2] Some derivatives have also been shown to upregulate the expression of Fas Ligand (FasL), suggesting the involvement of the extrinsic apoptotic pathway.[3] Furthermore, the phosphorylation of γ-H2AX, a marker of DNA double-strand breaks, is also observed, linking DNA damage to the induction of apoptosis.[2]

Signaling Pathways in Anticancer Activity

The anticancer effects of indolo[3,2-c]quinolines are mediated through the modulation of several critical signaling pathways. One notable pathway is the JNK signaling cascade, which is involved in cellular stress responses and apoptosis.[4]

G Indolo_Quinoline Indolo[3,2-c]quinoline Derivatives DNA_Damage DNA Damage (Intercalation, Topo I/II Inhibition) Indolo_Quinoline->DNA_Damage JNK_Pathway JNK Signaling Pathway Indolo_Quinoline->JNK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Indolo_Quinoline->Cell_Cycle_Arrest gH2AX γ-H2AX Phosphorylation DNA_Damage->gH2AX Apoptosis_Pathway Apoptosis Pathway gH2AX->Apoptosis_Pathway Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death JNK_Pathway->Apoptosis_Pathway Cell_Cycle_Arrest->Cell_Death

Anticancer Mechanism of Indolo[3,2-c]quinolines.

Antimicrobial Activity

Several indolo[3,2-c]quinoline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Indolo[3,2-c]cinnoline derivatives Gram-positive bacteriaPotent activity[12]
Cryptococcus neoformansGood activity[12]
Indolo[3,2-c]isoquinoline derivative 6b M. tuberculosis1.0 (mg/L)[13][14]
Indolo[3,2-c]isoquinoline derivative 6e M. tuberculosis1.0 (mg/L)[13][14]
Indolo[2,3-b]quinoline derivative 7 S. aureus ATCC259230.031[15]
MRSA ATCC433000.063[15]
E. coli ATCC259222[15]
Indolo[3,2-b]quinoline derivative 8 Vancomycin-resistant E. faecium4[15]
Structure-Activity Relationships

Studies have indicated that the presence of electron-withdrawing groups on the indolo[3,2-c]isoquinoline scaffold can enhance antibacterial activity against Gram-negative bacteria and antifungal activity. Conversely, electron-donating groups like methyl and methoxy have shown greater potential against Gram-positive bacteria.

Antiviral, Anti-inflammatory, and Neuroprotective Activities

While less explored than their anticancer and antimicrobial properties, indolo[3,2-c]quinolines have also shown promise in other therapeutic areas.

  • Antiviral Activity: Some derivatives have been investigated for their potential against various viruses, with molecular docking studies suggesting good interactions with viral proteins like the main protease of SARS-CoV-2.[13][14] However, more extensive in vitro and in vivo studies are needed to confirm their efficacy.

  • Anti-inflammatory Activity: Certain indoloquinoline alkaloids have been reported to reduce the production of inflammatory mediators like nitric oxide.[16] This suggests a potential role for these compounds in the treatment of inflammatory diseases.

  • Neuroprotective Activity: The quinoline scaffold is a component of several compounds with neuroprotective effects.[17][18][19][20] Indole-based compounds, in general, have shown neuroprotective properties through antioxidant and anti-amyloid aggregation mechanisms.[21] While specific quantitative data for indolo[3,2-c]quinolines in neuroprotection is limited, their structural features suggest they are promising candidates for further investigation in the context of neurodegenerative diseases.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of indolo[3,2-c]quinoline derivatives.

MTT Assay for Antiproliferative Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

G Start Seed cells in 96-well plate Treat Treat cells with Indolo[3,2-c]quinoline derivatives at various concentrations Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze

MTT Assay Workflow.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indolo[3,2-c]quinoline derivatives.

  • Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample.

Protocol:

  • Treat cells with the indolo[3,2-c]quinoline derivative for a specified time.

  • Lyse the cells to extract total protein and determine the protein concentration.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, γ-H2AX).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the indolo[3,2-c]quinoline derivative.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubate the cells in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Topoisomerase I and II Inhibition Assay

These assays measure the ability of a compound to inhibit the relaxation of supercoiled DNA (Topo I) or the decatenation of kinetoplast DNA (Topo II).

Protocol (General):

  • Incubate supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II) with the respective topoisomerase enzyme in the presence or absence of the indolo[3,2-c]quinoline derivative.

  • Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Kinase Inhibition Assay

These assays determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol (General - using a generic kinase assay kit):

  • Add the kinase, a fluorescently labeled substrate, and the indolo[3,2-c]quinoline derivative to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, stop the reaction and measure the fluorescence or luminescence, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Prepare serial dilutions of the indolo[3,2-c]quinoline derivative in a liquid growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions for the microorganism.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The indolo[3,2-c]quinoline scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the realm of oncology. The ability to interact with fundamental cellular targets such as DNA and topoisomerases, coupled with the modulation of critical signaling pathways, underscores the therapeutic potential of this chemical class. While significant research has focused on its anticancer properties, the emerging evidence of its antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research and development efforts aimed at harnessing the full therapeutic potential of the indolo[3,2-c]quinoline scaffold for the benefit of human health.

References

The Indoloquinoline Alkaloids: A Journey from Traditional Medicine to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ethnobotanical Roots of a Powerful Scaffold

The story of indoloquinoline alkaloids is a compelling example of how traditional ethnobotanical knowledge can pave the way for the discovery of potent therapeutic agents. For centuries, extracts of the West African climbing shrub Cryptolepis sanguinolenta have been used in traditional medicine to treat a variety of ailments, most notably malaria, fever, and inflammatory conditions.[1][2] This rich history of therapeutic use in Ghanaian and other West African traditional medicine prompted scientific investigation into the plant's chemical constituents, ultimately leading to the isolation of a unique class of tetracyclic alkaloids with a broad spectrum of biological activities.[3][4] This guide provides a comprehensive overview of the discovery, history, and evolving understanding of indoloquinoline alkaloids, from their initial isolation to the latest advancements in their synthesis and therapeutic applications.

The Dawn of Discovery: Isolation and Characterization of Key Indoloquinolines

The scientific exploration of Cryptolepis sanguinolenta began in the early 20th century, leading to the isolation of the first and major indoloquinoline alkaloid, cryptolepine , in 1929 from Cryptolepis triangularis, a species synonymous with C. sanguinolenta in Ghana.[5] Interestingly, the synthesis of a related compound, quindoline, was reported as early as 1906, before its eventual isolation from the plant.[5] The structure of cryptolepine, however, was not fully elucidated until later.

Subsequent phytochemical investigations of C. sanguinolenta in the latter half of the 20th century unveiled a family of related indoloquinoline alkaloids. Key discoveries include:

  • Neocryptolepine: Isolated in 1996, this isomer of cryptolepine differs in the fusion of the indole and quinoline rings.[5]

  • Isocryptolepine (Cryptosanguinolentine): This angularly fused isomer was first isolated in 1995.[5][6]

  • Other Minor Alkaloids: Further research has led to the isolation of several other minor alkaloids, including hydroxycryptolepine, cryptoheptine, and biscryptolepine, expanding the chemical diversity of this family.[5]

The timeline below highlights some of the key milestones in the discovery of these foundational indoloquinoline alkaloids.

Experimental Protocol: Isolation of Cryptolepine from Cryptolepis sanguinolenta Roots

This protocol is a generalized representation of the acid-base extraction method commonly employed for the isolation of cryptolepine.

Objective: To isolate cryptolepine from the dried roots of Cryptolepis sanguinolenta.

Materials:

  • Dried and powdered roots of Cryptolepis sanguinolenta

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • 90% Ethanol (EtOH)

  • Dowex 50WX8 ion-exchange resin

  • 10% Ammonia in methanol (NH₃/MeOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Procedure:

  • Initial Extraction:

    • Successively extract the ground roots of Cryptolepis sanguinolenta with dichloromethane and aqueous sodium carbonate to remove non-alkaloidal compounds.[7]

    • Extract the remaining plant material (marc) with 90% ethanol.[7]

  • Ion-Exchange Chromatography:

    • Concentrate the ethanol extract under reduced pressure using a rotary evaporator.

    • Purify the concentrated extract using a Dowex 50WX8 ion-exchange column.[7]

  • Elution and Final Purification:

    • Elute the column with 10% ammonia in methanol.[7]

    • Collect the fractions and concentrate the eluate containing the alkaloids.

    • Subject the concentrated fraction to High-Performance Liquid Chromatography (HPLC) for final purification to yield pure cryptolepine.[7]

The Synthetic Quest: From Early Approaches to Modern Strategies

The unique and biologically active indoloquinoline scaffold has been a compelling target for synthetic chemists for over a century. The development of synthetic routes has not only provided access to these natural products for further biological evaluation but has also spurred innovation in heterocyclic chemistry.

Historical Synthesis of Cryptolepine

One of the early and notable syntheses of cryptolepine was reported by Fichter and Boehringer in 1906, even before its isolation from a natural source.[5] While the original publication is not readily accessible, subsequent synthetic strategies have often involved the construction of the tetracyclic core through the formation of either the indole or the quinoline ring in the final steps.

A common historical approach involves the following key steps:

  • Preparation of an N-aryl-anthranilic acid derivative.

  • Cyclization to form the quinoline ring.

  • Subsequent construction of the indole ring.

Modern Synthetic Methodologies

Over the past few decades, numerous synthetic strategies have been developed, offering more efficient and versatile routes to indoloquinoline alkaloids and their analogues. These can be broadly categorized based on the key bond-forming reactions:

  • Palladium-catalyzed cross-coupling reactions: These methods, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary to assemble the indoloquinoline core.

  • Reductive cyclization: This approach often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization to form one of the heterocyclic rings.

  • Domino and Tandem Reactions: These elegant strategies involve a cascade of reactions where multiple bonds are formed in a single pot, leading to a rapid and efficient construction of the complex tetracyclic system.[8]

The evolution of these synthetic methods has been crucial for enabling extensive structure-activity relationship (SAR) studies.

Unraveling the Biological Activities: A Multifaceted Pharmacological Profile

Indoloquinoline alkaloids exhibit a remarkable range of biological activities, which has been the primary driver for the intense research interest in this class of compounds. The table below summarizes the key pharmacological effects of the major indoloquinoline alkaloids.

AlkaloidKey Biological ActivitiesReferences
Cryptolepine Antimalarial, Anticancer, Antihyperglycemic, Antibacterial, Anti-inflammatory, Antiviral[1][3][4][9][10][11]
Neocryptolepine Antimalarial, Anticancer, Antibacterial, Antiprotozoal[3][5][12]
Isocryptolepine Antimalarial, Anticancer[3][6]
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

A significant body of evidence points to the interaction with DNA as a primary mechanism underlying the cytotoxic and antimalarial activities of indoloquinoline alkaloids.[11]

DNA Intercalation: Cryptolepine, in particular, is a potent DNA intercalating agent. It inserts itself between the base pairs of the DNA double helix, with a preference for GC-rich sequences.[11] This intercalation disrupts the normal structure and function of DNA, interfering with crucial cellular processes like replication and transcription.

Topoisomerase II Inhibition: Furthermore, cryptolepine acts as a topoisomerase II poison.[11][13] Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks. Cryptolepine stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[11] This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[13]

The following diagram illustrates the dual mechanism of action of cryptolepine.

G cluster_0 Cellular Environment Cryptolepine Cryptolepine DNA DNA Double Helix Cryptolepine->DNA Intercalation TopoII Topoisomerase II Cryptolepine->TopoII Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription TopoII->DNA Transient break CellCycle Cell Cycle Arrest Replication->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

An In-depth Technical Guide on the Physicochemical Properties of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one core is a pivotal heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure is a key feature in the design of novel therapeutic agents, particularly in oncology and kinase inhibition. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this core molecule. While experimentally determined data for the parent compound is limited, this document synthesizes computed data, crystallographic information, and insights from numerous derivatives to offer a robust profile. Furthermore, it details field-proven, standardized protocols for the experimental determination of its key physicochemical parameters, empowering researchers to generate high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the Indolo[3,2-c]quinoline Scaffold

The fusion of indole and quinoline ring systems results in a variety of tetracyclic structures, with the indolo[3,2-c]quinoline framework being of particular interest due to its structural resemblance to naturally occurring alkaloids with potent biological activities. Derivatives of this scaffold have been extensively investigated for their potential as anticancer agents, DNA topoisomerase inhibitors, and selective kinase inhibitors.[1][2][3][4][5] The central lactam functionality in this compound provides a crucial hydrogen bonding motif, influencing its interaction with biological targets and its physicochemical properties. A thorough understanding of these properties is fundamental to its application in drug design and development, guiding lead optimization and formulation strategies.

Molecular Structure and Computed Properties

The foundational characteristics of this compound can be understood through its molecular structure and computationally derived properties.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂OPubChem[6]
Molecular Weight 234.25 g/mol PubChem[6]
IUPAC Name 5,11-dihydroindolo[3,2-c]quinolin-6-onePubChem[6]
CAS Number 18735-98-3PubChem[6]
XLogP3 2.6PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]
Rotatable Bonds 0PubChem[6]
Topological Polar Surface Area 58.9 ŲPubChem[6]

Data sourced from PubChem CID 2784881.[6]

The computed XLogP3 value of 2.6 suggests a moderate lipophilicity, a crucial parameter for cell membrane permeability and overall pharmacokinetic behavior. The presence of two hydrogen bond donors (the indole and lactam N-H groups) and two acceptors (the carbonyl oxygen and the quinoline nitrogen) indicates its potential for strong intermolecular interactions, which will significantly influence its melting point and solubility. The rigid structure with zero rotatable bonds contributes to a lower conformational flexibility, which can be advantageous for specific receptor binding.

Crystalline Structure

The three-dimensional arrangement of molecules in the solid state is critical for understanding properties such as solubility and dissolution rate. A crystal structure for this compound is available in the Crystallography Open Database (COD).[6]

Table 2: Crystallographic Data for this compound

ParameterValue
COD Number 4029847
Space Group P 1 21/c 1
a 11.8302 Å
b 7.0980 Å
c 13.4700 Å
α 90.00°
β 102.437°
γ 90.00°

Data sourced from PubChem CID 2784881.[6]

This crystallographic information is invaluable for solid-state characterization and can be used as a reference for polymorphism screening, a critical step in drug development.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To complement the computed data, rigorous experimental determination of the physicochemical properties is essential. The following sections outline standardized protocols for key parameters.

Melting Point

The melting point is a fundamental indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For a pure crystalline solid, a sharp melting point range is expected.[7]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[7] Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Preliminary Determination: Heat the sample rapidly to get an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of approximately 10°C/min until the temperature is 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min.[8]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁-T₂. For a pure compound, this range should be narrow (0.5-2°C).

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. The OECD Guideline 105 provides standardized methods for this determination.[9][10][11][12][13]

  • Rationale: This method directly measures the saturation concentration of the compound in a solvent at equilibrium and is considered the gold standard.[11]

  • Procedure: a. An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, phosphate buffer at pH 7.4) in a flask. b. The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. The suspension is then filtered or centrifuged to separate the undissolved solid. d. The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect clear supernatant C->D E Quantify concentration (HPLC, UV-Vis) D->E

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties.[14][15][16] The partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) is typically determined using the shake-flask method with n-octanol and a buffered aqueous phase.[17][18][19][20]

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: After the phases have separated, the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.[6][21][22]

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons and the two N-H protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Protocol for NMR Sample Preparation:

  • Dissolve 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[21]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[23]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

FTIR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the indole and lactam, and the C=O stretching of the lactam.

Protocol for Solid-State FTIR (ATR or KBr Pellet):

  • Attenuated Total Reflectance (ATR): This is a simple and rapid method requiring minimal sample preparation.[24] A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

  • KBr Pellet Method: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder.[2][3][4][25] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The extended aromatic system of the indolo[3,2-c]quinoline core is expected to show strong absorbance in the UV region.

Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Calibrate the spectrophotometer by running a baseline with the pure solvent in a quartz cuvette.[1]

  • Record the absorbance spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) should be reported.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[26]

Protocol for MS Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).[27][28]

  • The sample solution is then introduced into the mass spectrometer for analysis.

G cluster_physchem Physicochemical Characterization cluster_spectro Structural Elucidation Compound This compound MeltingPoint Melting Point (Purity, Stability) Compound->MeltingPoint Solubility Solubility (LogS) (Bioavailability) Compound->Solubility Lipophilicity Lipophilicity (LogD) (ADME Properties) Compound->Lipophilicity NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR UVVis UV-Vis Spectroscopy (Conjugation) Compound->UVVis MS Mass Spectrometry (Molecular Weight) Compound->MS XRay X-Ray Crystallography (3D Structure) Compound->XRay

Caption: A comprehensive analytical workflow for the characterization of the title compound.

Chemical Stability

The chemical stability of a compound is crucial for its storage, formulation, and in vivo behavior. The lactam ring in this compound may be susceptible to hydrolysis under strong acidic or basic conditions. The indole moiety may be prone to oxidation. A comprehensive stability study would involve subjecting the compound to stress conditions (e.g., varying pH, temperature, and light exposure) and monitoring its degradation over time using a stability-indicating HPLC method.

Conclusion

This compound represents a core structure of significant interest in the field of drug discovery. This guide has consolidated the available computed and crystallographic data to provide a foundational understanding of its physicochemical properties. More importantly, it has outlined a suite of standardized, robust experimental protocols that will enable researchers to generate the critical data required for advancing drug development programs based on this scaffold. The systematic application of these methodologies will ensure data integrity and facilitate the rational design of new therapeutic agents with optimized properties.

References

Spectroscopic and Synthetic Profile of Indolo[3,2-c]quinolin-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic core, indolo[3,2-c]quinolin-6-one. This key scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and outlines a relevant synthetic protocol.

Physicochemical Properties

The fundamental properties of indolo[3,2-c]quinolin-6-one are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂OPubChem[1]
Molecular Weight 234.25 g/mol PubChem[1]
CAS Number 18735-98-3PubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the indolo[3,2-c]quinolin-6-one core are influenced by the aromatic rings and the lactam functionality.

¹H NMR: The aromatic protons of the indole and quinoline moieties are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The N-H protons of the indole and lactam groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the lactam group in the range of δ 160-175 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.

Note: Specific, experimentally verified NMR data for the unsubstituted indolo[3,2-c]quinolin-6-one is not available in the searched literature. The provided information is based on general principles of NMR spectroscopy and data from substituted analogs.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For indolo[3,2-c]quinolin-6-one, characteristic absorption bands are expected for the N-H and C=O stretching vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Indole & Lactam)3200 - 3400
C=O Stretch (Lactam)1650 - 1690
C=C Stretch (Aromatic)1450 - 1600

Data from a substituted derivative, 6-{6-(4-Aminophenyl)−1,7a-dihydro-[1][2][3]triazolo [3,4-b][2][3][4]thiadiazol-3-yl}−8‑chloro-6H-indolo [3,2-c]isoquinolin-5(11H)-one, showed a C=O absorption band at 1679 cm⁻¹ and N-H bands at 3278 and 3209 cm⁻¹, which aligns with the expected ranges.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Expected Molecular Ion (M⁺): m/z = 234.0793 (for C₁₅H₁₀N₂O)[1]

Experimental Protocols

The synthesis of the indolo[3,2-c]quinoline core can be achieved through various synthetic strategies. One common approach involves the construction of the fused ring system from readily available starting materials.

General Synthetic Approach: Pictet-Spengler Reaction and Oxidation

A plausible and efficient method for the synthesis of the 11H-indolo[3,2-c]quinoline scaffold involves a p-TSA-mediated Pictet-Spengler reaction followed by aerobic oxidation.[5] While this specific protocol is for the quinoline core, similar strategies can be adapted for the synthesis of the quinolin-6-one derivative.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting the spectroscopic data for indolo[3,2-c]quinolin-6-one is outlined in the diagram below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation Synthesis Synthesis of Indolo[3,2-c]quinolin-6-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of indolo[3,2-c]quinolin-6-one.

References

Indolo[3,2-c]quinolines: A Comprehensive Technical Guide to Their Therapeutic Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolo[3,2-c]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the key molecular targets of indolo[3,2-c]quinoline derivatives, summarizing critical quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising heterocyclic system.

Core Therapeutic Targets and Mechanisms of Action

Indolo[3,2-c]quinolines exert their therapeutic effects by engaging a variety of molecular targets, often with a multi-target profile. The primary mechanisms of action revolve around the disruption of fundamental cellular processes, including DNA replication and repair, cell cycle regulation, and signal transduction.

DNA Intercalation and Damage

A fundamental mechanism of action for many indolo[3,2-c]quinoline derivatives is their ability to intercalate into the DNA double helix.[1] This non-covalent insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription and ultimately leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have been shown to induce DNA damage, evidenced by the phosphorylation of H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[2] The planar tetracyclic ring system of the indolo[3,2-c]quinoline core is a key structural feature facilitating this interaction.[3]

Topoisomerase I and II Inhibition

Indolo[3,2-c]quinolines have been extensively investigated as inhibitors of topoisomerases I and II (Topo I and Topo II), enzymes critical for resolving DNA topological problems during replication, transcription, and recombination.[2][3] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death.[4][5] Notably, many derivatives exhibit dual inhibitory activity against both Topo I and Topo II, which can be advantageous in overcoming resistance mechanisms associated with single-target agents.[4][5]

Kinase Inhibition

The kinome represents another significant target class for indolo[3,2-c]quinoline derivatives. Their ability to compete with ATP for the kinase binding site allows them to modulate various signaling pathways crucial for cancer cell proliferation and survival.

  • Cyclin-Dependent Kinases (CDKs): Certain indolo[3,2-c]quinolines have been identified as inhibitors of CDK2/cyclin E, a key complex for the G1/S phase transition of the cell cycle.[6] Inhibition of this complex leads to cell cycle arrest.

  • DYRK1A: Specific derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been developed as potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[7] This kinase is implicated in neurodevelopmental disorders and certain cancers.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: While not a primary target for all derivatives, some sulfonylated indolo[1,2-a]quinolines (a related scaffold) have shown inhibitory activity against EGFR tyrosine kinase, a key driver in many epithelial cancers.[8]

Histone Deacetylase (HDAC) Inhibition

In a novel approach to multi-target therapy, indolo[3,2-c]isoquinoline hydroxamic acid derivatives have been designed as dual inhibitors of both topoisomerases and histone deacetylases (HDACs).[9] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The synergistic inhibition of both topoisomerases and HDACs offers a promising strategy for enhancing anti-cancer efficacy.[9]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative indolo[3,2-c]quinoline derivatives against their molecular targets and various cancer cell lines.

Table 1: Topoisomerase Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
5g Topoisomerase I2.9Camptothecin1.64
8 Topoisomerase II6.82Doxorubicin6.49

Data extracted from a study on 6-amino-11H-indolo[3,2-c]quinoline derivatives.[3]

Table 2: Kinase Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives

CompoundTarget KinaseIC50 (nM)
5j DYRK1A6
5o DYRK1A22

Data for 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids.[7]

Table 3: Antiproliferative Activity of Indolo[3,2-c]quinoline Derivatives

CompoundCell LineIC50 (µM)
20a HeLa0.52
20a Detroit 551 (normal)19.32
C(6) alkylamino-substituted derivatives HeLa, A549, SKHep< 2.17
5g MV4-11 (leukemia)< 0.9
8 MV4-11 (leukemia)< 0.9
Cisplatin (reference) MV4-11 (leukemia)2.36

Data compiled from multiple studies.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indolo[3,2-c]quinolines and a general workflow for their biological evaluation.

G Indolo[3,2-c]quinoline Anti-Cancer Mechanisms cluster_0 Indolo[3,2-c]quinoline Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects IQ Indolo[3,2-c]quinoline DNA DNA IQ->DNA Intercalation Topo Topoisomerase I/II IQ->Topo Inhibition Kinase Kinases (CDK, DYRK1A) IQ->Kinase Inhibition HDAC HDAC IQ->HDAC Inhibition Replication_block Replication/Transcription Block DNA->Replication_block DNA_damage DNA Damage Topo->DNA_damage Cell_cycle_arrest Cell Cycle Arrest Kinase->Cell_cycle_arrest Gene_expression Altered Gene Expression HDAC->Gene_expression Apoptosis Apoptosis DNA_damage->Apoptosis Replication_block->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis Gene_expression->Apoptosis

Caption: Overview of the primary molecular targets and resulting cellular effects of indolo[3,2-c]quinolines.

G Experimental Workflow for Target Validation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Synthesis Synthesis of Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Topo_assay Topoisomerase Inhibition Assay Cytotoxicity->Topo_assay Active Compounds Kinase_assay Kinase Inhibition Assay Cytotoxicity->Kinase_assay Active Compounds DNA_binding DNA Binding Studies (e.g., UV-Vis, CD) Cytotoxicity->DNA_binding Active Compounds Cell_cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_cycle Active Compounds Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis_assay Active Compounds Xenograft Xenograft Models Apoptosis_assay->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A generalized workflow for the synthesis and biological evaluation of indolo[3,2-c]quinoline derivatives.

Key Experimental Protocols

Detailed, step-by-step protocols are essential for the accurate evaluation of indolo[3,2-c]quinoline derivatives. Below are generalized methodologies for key assays.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the indolo[3,2-c]quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.

Principle: Topo I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topo I enzyme, and the indolo[3,2-c]quinoline derivative at various concentrations in the appropriate reaction buffer. Include positive (e.g., camptothecin) and negative (no inhibitor) controls.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis: The inhibition of Topo I is indicated by the persistence of the supercoiled DNA band compared to the negative control, where the DNA is mostly relaxed.

In Vitro Kinase Assay (e.g., for DYRK1A)

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase (e.g., recombinant DYRK1A), its specific substrate peptide, ATP, and the indolo[3,2-c]quinoline derivative at various concentrations in the kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The inhibitory effect is calculated based on the increase in luminescence in the presence of the compound compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

This guide provides a foundational understanding of the therapeutic potential of indolo[3,2-c]quinolines. Continued research into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel targets will be crucial for the successful clinical translation of this versatile scaffold.

References

The Indoloquinoline Core: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoloquinoline alkaloids represent a significant class of heterocyclic natural products, possessing a fused indole and quinoline ring system. These compounds have garnered substantial interest within the scientific community due to their wide spectrum of potent biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth exploration of the natural origins of indoloquinoline compounds, with a primary focus on their principal plant source. It further details established experimental protocols for their isolation and presents key quantitative data to inform research and development efforts.

Principal Natural Source: Cryptolepis sanguinolenta

The main and most studied natural source of indoloquinoline alkaloids is the West African climbing shrub, Cryptolepis sanguinolenta (Lindl.) Schlechter, belonging to the Apocynaceae family.[1] Traditionally, extracts from the roots of this plant have been used in African folk medicine to treat a variety of ailments, most notably malaria, fevers, and urinary tract infections.[2][3] Phytochemical investigations have revealed that the roots are a rich source of a variety of indoloquinoline alkaloids, with cryptolepine being the most abundant.[4]

Key Indoloquinoline Alkaloids from Cryptolepis sanguinolenta:
  • Cryptolepine: The major alkaloid, it is an indolo[3,2-b]quinoline.[4]

  • Isocryptolepine (Cryptosanguinolentine): A regioisomer of cryptolepine, it possesses an indolo[3,2-c]quinoline scaffold.[5]

  • Neocryptolepine: Another key isomer with an indolo[2,3-b]quinoline structure.[6]

  • Quindoline: The parent compound of cryptolepine, lacking the N-methyl group.

  • Hydroxycryptolepine: A hydroxylated derivative of cryptolepine.[7]

  • Biscryptolepine and Cryptoquindoline: Dimeric indoloquinoline alkaloids found in the plant.[1]

Other Natural Sources

While Cryptolepis sanguinolenta is the most prolific source, indoloquinoline and related indole alkaloids have been isolated from other natural sources, including other plant species and marine organisms. For instance, cryptolepine has also been isolated from Microphilis guyanensis and Genipa americana.[7] Furthermore, a diverse array of indole alkaloids, some with complex fused ring systems, have been identified in marine-derived fungi and sponges, indicating a broader distribution of these scaffolds in nature.[8][9]

Quantitative Data

The following tables summarize key quantitative data regarding the yield and biological activity of prominent indoloquinoline alkaloids.

Table 1: Extraction Yields of Cryptolepine from Cryptolepis sanguinolenta Roots
Extraction MethodYield (% w/w)Reference
Soxhlet Extraction with Methanol0.95[10]
"Green" Two-Step Soxhlet Extraction0.8
Table 2: In Vitro Antimalarial Activity of Indoloquinoline Alkaloids
CompoundP. falciparum Strain K1 (IC50, µM)P. falciparum Strain T996 (IC50, µM)Reference
Cryptolepine0.230.059
Chloroquine (Reference)0.260.019
Cryptoheptine0.81.2
Ethyl Cryptolepinoate3.7-
Table 3: In Vitro Anticancer Activity of Neocryptolepine and its Analogs
CompoundCell Line: Ehrlich Ascites Carcinoma (IC50, µM)Reference
Neocryptolepine (Parent Compound)5.4 x 10⁻⁴
Analog 6b6.4 x 10⁻⁵
Analog 6d1.5 x 10⁻⁴
Thalidomide (Reference Drug)2.6 x 10⁻⁴

Experimental Protocols

Detailed methodologies for the extraction and isolation of indoloquinoline alkaloids are crucial for their further study and development. Below are protocols derived from published literature.

Protocol 1: Soxhlet Extraction and Isolation of Cryptolepine

This protocol is adapted from the methods described by Amewu et al. (2022) and Laryea et al. (2014).[10]

1. Plant Material Preparation:

  • Sun-dry the roots of Cryptolepis sanguinolenta.
  • Grind the dried roots into a fine powder using a ball miller.

2. Soxhlet Extraction:

  • Place the powdered root material (e.g., 337 g) into a Soxhlet apparatus.
  • Exhaustively extract with methanol (e.g., 1.5 L) at 50°C for 48 hours. This will yield a dark, crude alkaloidal mixture.

3. Initial Purification:

  • Concentrate the methanol extract in vacuo using a rotary evaporator to a smaller volume (e.g., 200 mL).
  • Render the concentrated extract alkaline with aqueous ammonium hydroxide.
  • Perform a liquid-liquid extraction with chloroform (e.g., 5 x 100 mL portions) in a separation funnel to extract the alkaloids into the organic phase.

4. Chromatographic Separation:

  • Combine the chloroform extracts and concentrate them.
  • Subject the concentrated extract to column chromatography on silica gel.
  • Elute the column with a solvent system of dichloromethane, chloroform, and methanol (e.g., 4:4:1 v/v/v).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) on silica gel plates using the same mobile phase.

5. Crystallization of Cryptolepine:

  • Combine the fractions containing cryptolepine (identifiable as a deep purple solution).
  • Concentrate the combined fractions and acidify with aqueous HCl to a pH of 4.
  • Separate the aqueous phase and basify it with aqueous ammonium hydroxide to precipitate the cryptolepine base.
  • Extract the precipitated cryptolepine with chloroform.
  • Treat the final chloroform layer with acidified ether to precipitate cryptolepine as a yellow solid.
  • Filter and dry the solid to obtain pure cryptolepine.

Protocol 2: "Green" Extraction and Isolation of Cryptolepine

This environmentally friendly protocol avoids the use of chlorinated solvents and is adapted from Amewu et al. (2022).

1. Plant Material Preparation:

  • As described in Protocol 1.

2. Two-Step Soxhlet Extraction:

  • Perform a two-step Soxhlet extraction of the powdered roots. The specific solvents for each step should be optimized, but ethanol is a greener alternative to methanol.

3. Crystallization:

  • Concentrate the extract under reduced pressure.
  • Acidify the resulting residue with a 10% w/v solution of citric acid in ethanol.
  • Reflux the mixture, adding sufficient ethanol to just dissolve the residue.
  • Allow the solution to cool, which will induce the crystallization of cryptolepine citrate.
  • Filter the crystals and wash them with cold ethanol.
  • The cryptolepine citrate can be converted to the free base by dissolving in water, basifying with ammonium hydroxide, and extracting with a suitable organic solvent, followed by evaporation.

Visualizations: Workflows and Pathways

Experimental Workflow for Cryptolepine Isolation

experimental_workflow start_end start_end process process material material solvent solvent waste waste start Start: Powdered C. sanguinolenta Roots soxhlet Soxhlet Extraction (48h, 50°C) start->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract methanol Methanol methanol->soxhlet concentration1 Concentration (Rotovap) crude_extract->concentration1 alkalinization Alkalinization (aq. NH4OH) concentration1->alkalinization lle Liquid-Liquid Extraction alkalinization->lle aq_waste Aqueous Waste lle->aq_waste chloroform_extract Combined Chloroform Extracts lle->chloroform_extract chloroform Chloroform chloroform->lle concentration2 Concentration chloroform_extract->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions eluent DCM:CHCl3:MeOH (4:4:1) eluent->column_chrom pure_fractions Pure Cryptolepine Fractions fractions->pure_fractions concentration3 Concentration & Acidification (HCl) pure_fractions->concentration3 precipitation Basification & Precipitation (NH4OH) concentration3->precipitation extraction Extraction into Chloroform precipitation->extraction crystallization Crystallization (Acidified Ether) extraction->crystallization end End: Pure Cryptolepine crystallization->end

Caption: Workflow for the isolation of cryptolepine.

Proposed Biosynthetic Pathway of Indoloquinoline Alkaloids

The complete enzymatic pathway for the biosynthesis of indoloquinoline alkaloids in C. sanguinolenta has not been fully elucidated. However, a plausible biogenetic route has been proposed, starting from the primary metabolite L-tryptophan. The key precursors are believed to be anthranilic acid and various indole derivatives, which are themselves by-products of tryptophan metabolism originating from chorismate.

biosynthetic_pathway cluster_assembly Core Scaffold Assembly precursor precursor intermediate intermediate product product pathway_hub pathway_hub chorismate Chorismate anthranilate Anthranilic Acid chorismate->anthranilate Shikimate Pathway tryptophan L-Tryptophan anthranilate->tryptophan condensation [Proposed Condensation & Cyclization] anthranilate->condensation indole_derivatives Indole Derivatives (e.g., Indoxyl, Oxindole) tryptophan->indole_derivatives Metabolism indole_derivatives->condensation indoloquinoline_scaffold Indoloquinoline Scaffold condensation->indoloquinoline_scaffold methylation N-Methylation (SAM-dependent) indoloquinoline_scaffold->methylation isocryptolepine Isocryptolepine indoloquinoline_scaffold->isocryptolepine Isomerization/ Alternative Cyclization neocryptolepine Neocryptolepine indoloquinoline_scaffold->neocryptolepine Isomerization/ Alternative Cyclization cryptolepine Cryptolepine methylation->cryptolepine

Caption: Proposed biogenesis of indoloquinoline alkaloids.

Conclusion

The indoloquinoline alkaloids, with cryptolepine as their flagship compound, represent a compelling class of natural products with significant therapeutic potential. Their primary natural source, Cryptolepis sanguinolenta, provides a rich reservoir for the isolation of these compounds. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore and harness the potential of these remarkable molecules. Future research into the specific biosynthetic pathways and the development of sustainable production methods will be critical in translating the promise of indoloquinoline alkaloids into tangible clinical applications.

References

The Indolo[3,2-c]quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolo[3,2-c]quinoline core, a rigid, planar tetracyclic system, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its unique structure allows for intercalation into DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanism of action of indolo[3,2-c]quinoline derivatives, with a focus on their potential as therapeutic agents.

Synthesis of the Indolo[3,2-c]quinoline Scaffold

The construction of the indolo[3,2-c]quinoline core can be achieved through several synthetic strategies. A common and effective method is the Fischer indole synthesis.

General Experimental Protocol: Fischer Indolization Route

A practical two-step synthesis often involves the Fischer indole method followed by oxidative aromatization, which can be performed in a one-pot reaction under microwave irradiation for efficiency.[1]

Step 1: Fischer Indole Synthesis Substituted 4-methoxyquinolines are reacted with appropriate arylhydrazines. This reaction is typically carried out in the presence of an acid catalyst.

Step 2: Oxidative Aromatization The intermediate from the Fischer indole synthesis undergoes oxidative aromatization to yield the final indolo[3,2-c]quinoline scaffold.

A representative synthetic workflow is depicted below:

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methoxyquinoline 4-Methoxyquinoline Fischer_Indolization Fischer Indolization 4-Methoxyquinoline->Fischer_Indolization Arylhydrazine Arylhydrazine Arylhydrazine->Fischer_Indolization Oxidative_Aromatization Oxidative Aromatization Fischer_Indolization->Oxidative_Aromatization Intermediate Indolo_Quinoline_Core Indolo[3,2-c]quinoline Core Oxidative_Aromatization->Indolo_Quinoline_Core

A generalized synthetic workflow for the indolo[3,2-c]quinoline core.

Biological Activities and Therapeutic Potential

Derivatives of the indolo[3,2-c]quinoline core have demonstrated a wide array of pharmacological activities, with anticancer and antiproliferative effects being the most extensively studied.

Anticancer and Antiproliferative Activity

Numerous studies have reported the potent cytotoxic effects of indolo[3,2-c]quinoline derivatives against various cancer cell lines. The planar nature of the tetracyclic system allows these molecules to intercalate into DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[1]

Table 1: Antiproliferative Activity of Selected Indolo[3,2-c]quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
20aHeLa0.52[2]
20aDetroit 55119.32[2]
25HeLa< 2.17[2]
25A549< 2.17[2]
25SKHep< 2.17[2]
5jDYRK1A (kinase)0.006[3]
5oDYRK1A (kinase)0.022[3]

IC50: The half maximal inhibitory concentration.

Other Biological Activities

Beyond their anticancer properties, indolo[3,2-c]quinolines have also shown promise as:

  • Antimalarial agents: Certain derivatives exhibit potent activity against Plasmodium falciparum.

  • Antifungal and Antibacterial agents: Some compounds have demonstrated significant activity against various fungal and bacterial strains.[4]

  • Kinase inhibitors: Specific derivatives have been identified as potent inhibitors of kinases such as DYRK1A, which are implicated in neurological disorders.[3]

Mechanism of Action in Cancer

The anticancer activity of indolo[3,2-c]quinoline derivatives is often multifactorial, involving DNA damage, inhibition of key enzymes, and induction of apoptosis.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the indolo[3,2-c]quinoline core is a key determinant of its ability to intercalate between DNA base pairs. This physical insertion into the DNA helix can disrupt DNA replication and transcription. Furthermore, these compounds have been shown to inhibit topoisomerases I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks.

Induction of Apoptosis

Indolo[3,2-c]quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often triggered by the DNA damage caused by these compounds. A key derivative, compound 25 (N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride), has been shown to induce several hallmarks of apoptosis.[2]

The proposed signaling pathway for the induction of apoptosis by indolo[3,2-c]quinoline derivatives is illustrated below:

Apoptosis_Signaling_Pathway Indolo_Quinoline Indolo[3,2-c]quinoline Derivative DNA_Intercalation DNA Intercalation & Topoisomerase Inhibition Indolo_Quinoline->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage gH2AX γ-H2AX Phosphorylation DNA_Damage->gH2AX Caspase3_Activation Caspase-3 Activation DNA_Damage->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Proposed apoptotic pathway induced by indolo[3,2-c]quinolines.

Key Experimental Protocols

The biological evaluation of indolo[3,2-c]quinoline derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the indolo[3,2-c]quinoline derivatives to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the indolo[3,2-c]quinoline derivative for a specified time.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

  • Incubation: Incubate at 37°C to allow for substrate cleavage.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold increase in caspase-3 activity.

γ-H2AX Phosphorylation Assay (Immunofluorescence)

This assay detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.

Protocol:

  • Cell Treatment and Fixation: Treat cells with the compound, then fix and permeabilize them.

  • Antibody Staining: Incubate the cells with a primary antibody against phospho-H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.

  • DNA Staining: Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope or an imaging flow cytometer.

  • Analysis: Quantify the intensity or number of γ-H2AX foci per nucleus.

The general workflow for the biological evaluation of these compounds is summarized below:

Biological_Evaluation_Workflow Compound Indolo[3,2-c]quinoline Derivative Antiproliferative Antiproliferative Assay (e.g., MTT) Compound->Antiproliferative Mechanism Mechanism of Action Studies Antiproliferative->Mechanism Active Compounds Topo_Inhibition Topoisomerase Inhibition Assay Mechanism->Topo_Inhibition Apoptosis_Induction Apoptosis Induction Assays Mechanism->Apoptosis_Induction Caspase_Assay Caspase Activation Assay Apoptosis_Induction->Caspase_Assay gH2AX_Assay γ-H2AX Phosphorylation Assay Apoptosis_Induction->gH2AX_Assay PARP_Assay PARP Cleavage Assay Apoptosis_Induction->PARP_Assay

A typical workflow for the biological evaluation of indolo[3,2-c]quinolines.

Conclusion

The indolo[3,2-c]quinoline scaffold represents a highly versatile and potent core structure in the development of new therapeutic agents. Its ability to interact with fundamental cellular components like DNA and key enzymes makes it a compelling starting point for the design of novel anticancer, antimalarial, and kinase-inhibiting drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of indolo[3,2-c]quinoline derivatives hold significant promise for future drug discovery efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocryptolepine, a member of the indoloquinoline alkaloid family isolated from the West African shrub Cryptolepis sanguinolenta, and its synthetic analogs have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent antimalarial, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the pharmacological profile of isocryptolepine and related analogs, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Pharmacological Activities

Isocryptolepine and its derivatives exert their biological effects through multiple mechanisms, primarily by interacting with DNA and inhibiting essential cellular enzymes. The planar aromatic structure of these compounds allows them to intercalate between the base pairs of DNA, leading to conformational changes that disrupt DNA replication and transcription.[1] Furthermore, they are known inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids introduce double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[1][2]

Quantitative Biological Data

The biological activities of isocryptolepine and its analogs have been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for their cytotoxic and antimalarial activities, as well as the minimum inhibitory concentration (MIC) values for their antimicrobial effects.

Table 1: Cytotoxicity of Isocryptolepine and Analogs
CompoundCell LineIC50 (µM)Reference
IsocryptolepineVarious Cancer CellsVaries[3]
NeocryptolepineVarious Cancer CellsVaries[3]
11-(3-aminopropylamino)-substituted derivativesMDA-MB-453 (Breast)0.30 - 0.50[4]
2-Methoxy-11-(3-aminopropylamino)-derivativeMDA-MB-453 (Breast)0.20[4]
11-(3-amino-2-hydroxy)propylamino derivativesA549 (Lung)0.19 - 0.20[3]
Neocryptolepine derivativesHCT116 (Colorectal)0.117[3]
Neocryptolepine derivativesAGS (Gastric)0.043 - 4.5[5]
Neocryptolepine derivativesHCT116 (Colorectal)0.33 - 0.35[5]
Table 2: Antimalarial Activity of Isocryptolepine and Analogs
CompoundPlasmodium falciparum StrainIC50 (nM)Reference
IsocryptolepineK1 (chloroquine-resistant)230 ± 40[6]
N-methyl-isocryptolepinium iodideK1 (chloroquine-resistant)17 ± 4[6]
8-bromo-2-chloroisocryptolepineW2mef (chloroquine-resistant)85[7]
3-fluoro-8-bromo-isocryptolepineK1, 3D7, SKF58, SRIV35Good to Excellent[8]
Table 3: Antimicrobial Activity of Isocryptolepine and Analogs
CompoundMicroorganismMIC (µg/mL)Reference
NeocryptolepineGram-positive bacteria< 100[9]
BiscryptolepineGram-positive bacteria31 - 62.5[9]
Isocryptolepine (3a)E. faecalis100 µM[10]
Isocryptolepine (3a)S. aureus100 µM[10]
Pyridophenanthridine (4a)E. faecalis100 µM[10]
Pyridophenanthridine (4a)S. aureus100 µM[10]
Pyridophenanthridine (8a)E. faecalis75 µM[10]
Pyridophenanthridine (8a)S. aureus75 µM[10]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of isocryptolepine and its analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[11][12][13]

In Vitro Antimalarial Assay (P. falciparum Drug Susceptibility Test)

This assay determines the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.[5][14]

Procedure:

  • Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with serum or a serum substitute.[14]

  • Synchronize the parasite culture to the ring stage.

  • In a 96-well plate, add serial dilutions of the test compound to the parasite culture.

  • Incubate the plates for 48-72 hours in a controlled atmosphere (low oxygen, high carbon dioxide).

  • Parasite growth inhibition can be quantified using various methods, such as:

    • Microscopy: Giemsa-stained smears to visually count parasitemia.

    • Fluorometric assays: Using DNA-intercalating dyes like SYBR Green I to quantify parasite DNA.[15]

    • Enzyme-linked immunosorbent assay (ELISA): Detecting parasite-specific proteins like pLDH or HRP2.

  • Determine the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Procedure:

  • Prepare a twofold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.[17]

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, often by detecting the stabilization of the enzyme-DNA cleavage complex.[18]

Procedure:

  • Incubate purified human topoisomerase II with a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA) in the presence of ATP.

  • Add various concentrations of the test compound to the reaction mixture.

  • Stop the reaction and treat with a proteinase to digest the enzyme.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Inhibitors of topoisomerase II will either prevent the relaxation of supercoiled DNA or lead to the accumulation of linearized DNA (indicative of cleavage complex stabilization).[7][19]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Treat cells with the test compound for a specific duration.

  • Harvest and fix the cells, typically with cold ethanol, to permeabilize the cell membrane.[20]

  • Treat the cells with RNase to degrade RNA, which can also be stained by propidium iodide.[4]

  • Stain the cells with a propidium iodide (PI) solution. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Analyze the stained cells using a flow cytometer.

  • The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Procedure:

  • Treat cells with the test compound to induce apoptosis.

  • Harvest the cells and resuspend them in a binding buffer.

  • Stain the cells with Annexin V-FITC and propidium iodide (PI).[8]

    • Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Analyze the stained cells by flow cytometry.

  • The results allow for the differentiation of cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating the pharmacological profile of isocryptolepine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Isocryptolepine Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimalarial Antimalarial Assay (P. falciparum) Cytotoxicity->Antimalarial Antimicrobial Antimicrobial Assay (MIC Determination) Antimalarial->Antimicrobial TopoII Topoisomerase II Inhibition Assay Antimicrobial->TopoII DNA_Intercalation DNA Intercalation Studies TopoII->DNA_Intercalation Cell_Cycle Cell Cycle Analysis DNA_Intercalation->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis

Caption: A typical experimental workflow for the pharmacological evaluation of isocryptolepine analogs.

dna_damage_pathway cluster_drug Drug Action cluster_cellular_target Cellular Targets cluster_cellular_response Cellular Response Isocryptolepine Isocryptolepine Analog DNA DNA Isocryptolepine->DNA Intercalation TopoII Topoisomerase II Isocryptolepine->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Stabilizes Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of isocryptolepine-induced DNA damage and apoptosis.

apoptosis_pathway Cryptolepine Cryptolepine IKK IκB Kinase (IKK) Cryptolepine->IKK inhibits TNFa TNFα TNFR TNFR TNFa->TNFR TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AntiApoptotic Anti-Apoptotic Proteins (Bcl-2, XIAP, etc.) Nucleus->AntiApoptotic promotes transcription of Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibit

Caption: Cryptolepine-mediated induction of apoptosis via inhibition of the NF-κB signaling pathway.[22]

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays with Indolo[3,2-c]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolo[3,2-c]quinoline scaffold is a prominent heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent kinase inhibition.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

These application notes provide a comprehensive guide for researchers utilizing indolo[3,2-c]quinoline derivatives to investigate kinase inhibition. Detailed protocols for biochemical and cell-based assays are outlined to enable the determination of inhibitor potency (IC50), selectivity, and cellular target engagement.

Data Presentation: Kinase Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives

The inhibitory activity of indolo[3,2-c]quinoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro kinase inhibitory activities of a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids against a panel of CMGC protein kinases, as well as the antiproliferative activity of other derivatives in various cancer cell lines.

Table 1: In Vitro Kinase Inhibition (IC50, µM) of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids

CompoundR1R3DYRK1ADYRK1BDYRK2CLK1CLK4GSK-3α/β
5a HH2.6>10>10>10>10>10
5h ClH0.0850.530.080.0150.011.6
5j IH0.0060.60.70.80.9>10
5m Cl2-Cl0.050.40.050.010.0050.8
5o I2-Cl0.0220.81.21.51.8>10

Data sourced from Becker et al. (2014).[4] All data points for the construction of dose-response curves were recorded in triplicate.

Table 2: Antiproliferative Activity (IC50, µM) of Selected Indolo[3,2-c]quinoline Derivatives

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)SKHep (Liver Cancer)PC-3 (Prostate Cancer)Detroit 551 (Normal Fibroblast)
11a 1.021.251.1110.211.13
12a 1.151.331.1912.541.21
13a 1.321.541.2815.321.35
14a 1.551.871.4518.781.62
15a 1.892.171.7620.111.98
20a 0.52---19.32
25 -----
Doxorubicin 0.210.320.280.450.33

Data adapted from Chen et al. (2010).[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental procedures, the following diagrams illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for inhibitor screening.

Signaling Pathway Diagrams

DYRK1A_Signaling_Pathway cluster_downstream Downstream Effects cluster_substrates DYRK1A Substrates Cell_Cycle_Regulation Cell Cycle Regulation Neuronal_Development Neuronal Development Apoptosis Apoptosis NFAT NFAT NFAT->Neuronal_Development APP APP APP->Neuronal_Development Tau Tau Tau->Neuronal_Development ASK1 ASK1 ASK1->Apoptosis Other_TFs Other TFs Other_TFs->Cell_Cycle_Regulation DYRK1A DYRK1A DYRK1A->NFAT DYRK1A->APP DYRK1A->Tau DYRK1A->ASK1 DYRK1A->Other_TFs Indolo_3_2_c_quinoline Indolo[3,2-c]quinoline Inhibitor Indolo_3_2_c_quinoline->DYRK1A

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Indolo_quinoline_Inhibitor Indoloquinoline Inhibitor Indolo_quinoline_Inhibitor->EGFR

Experimental Workflow

Kinase_Inhibition_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Biochemical_Screening Primary Screening (e.g., ADP-Glo) IC50_Determination IC50 Determination (Dose-Response) Biochemical_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Target_Engagement Target Engagement (e.g., CETSA) Selectivity_Profiling->Target_Engagement Pathway_Inhibition Pathway Inhibition (Western Blot) Target_Engagement->Pathway_Inhibition Cellular_Potency Cellular Potency (Proliferation Assay) Pathway_Inhibition->Cellular_Potency Compound_Library Indolo[3,2-c]quinoline Library Compound_Library->Biochemical_Screening

Experimental Protocols

Herein are detailed protocols for key biochemical and cell-based assays to evaluate the inhibitory properties of indolo[3,2-c]quinoline compounds.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][6][7]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Indolo[3,2-c]quinoline compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indolo[3,2-c]quinoline compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on kinase activity.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the compound solution or vehicle control (DMSO in assay buffer).

    • Add 5 µL of a master mix containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be optimized, often near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.[8]

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the indolo[3,2-c]quinoline compound and fitting the data to a dose-response curve.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This competitive immunoassay measures the displacement of a fluorescently labeled phosphopeptide (tracer) from a phosphospecific antibody by the product of the kinase reaction.[9][10][11]

Materials:

  • Kinase of interest and corresponding substrate peptide

  • Indolo[3,2-c]quinoline compounds

  • ATP

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • FP assay buffer (e.g., 100 mM HEPES pH 7.3, 50 mM MgCl₂, 50 mM MnCl₂)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indolo[3,2-c]quinoline compounds in DMSO, followed by dilution in FP assay buffer.

  • Kinase Reaction:

    • In the assay plate, combine the kinase, substrate peptide, and the indolo[3,2-c]quinoline compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding a solution containing the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer.

    • Incubate for at least 10 minutes to allow for binding equilibrium.[10]

  • Measurement: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[10]

  • Data Analysis:

    • A decrease in fluorescence polarization indicates inhibition of the kinase, as less phosphorylated product is available to displace the tracer from the antibody.

    • Calculate percent inhibition and determine IC50 values as described for the ADP-Glo™ assay.

Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

CETSA™ is a powerful method to verify that a compound binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[12][13][14]

Materials:

  • Cultured cells expressing the target kinase

  • Indolo[3,2-c]quinoline compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for Western blot analysis (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the indolo[3,2-c]quinoline compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blot analysis using a primary antibody specific to the target kinase to detect the amount of soluble protein remaining at each temperature.

  • Data Analysis:

    • Quantify the band intensities for the target kinase at each temperature.

    • Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • A shift in the melting temperature (Tm) in the presence of the indolo[3,2-c]quinoline compound indicates direct target engagement.

Protocol 4: Cellular Pathway Inhibition (Western Blot Analysis)

This protocol assesses the effect of the indolo[3,2-c]quinoline inhibitor on the phosphorylation status of the target kinase and its downstream substrates within a cellular context.[15][16]

Materials:

  • Cultured cells relevant to the kinase pathway

  • Indolo[3,2-c]quinoline compound

  • Serum-free and complete cell culture medium

  • Growth factor or stimulus to activate the kinase pathway (if necessary)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against the total and phosphorylated forms of the target kinase and downstream proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • If studying a stimulus-induced pathway, serum-starve the cells (e.g., for 12-16 hours).

    • Pre-treat the cells with various concentrations of the indolo[3,2-c]quinoline compound or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) to activate the pathway. Include an unstimulated control.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • A dose-dependent decrease in the level of the phosphorylated protein relative to the total protein confirms the inhibitory activity of the indolo[3,2-c]quinoline compound in the cellular pathway.

Assay Validation and Quality Control

For high-throughput screening (HTS) applications, it is crucial to validate the robustness of the assay. The Z'-factor is a statistical parameter used for this purpose, measuring the separation between positive and negative controls.

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]

Where:

  • μ_p = mean of the positive control (e.g., no inhibitor)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., maximum inhibition or no enzyme)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may be acceptable.

  • Z' < 0: A poor assay, not suitable for screening.

References

Application of Indolo[3,2-c]quinolin-6-ones in Osteosarcoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite advancements in treatment, including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic agents. Indolo[3,2-c]quinolin-6-ones are a class of heterocyclic compounds that have garnered interest in cancer research due to their structural similarity to natural products with potent biological activities. While direct studies on the application of indolo[3,2-c]quinolin-6-ones in osteosarcoma cell lines are limited in the current literature, this document provides a comprehensive overview based on the activity of structurally related indole-containing compounds in osteosarcoma and the known mechanisms of indolo[3,2-c]quinoline derivatives in other cancers.

This application note summarizes the potential anti-cancer effects, outlines detailed experimental protocols for assessing these effects, and visualizes the potential mechanisms of action through signaling pathway diagrams. The provided data and protocols are primarily based on studies of indole-3-carbinol (I3C), a related compound, in osteosarcoma cell lines, and are intended to serve as a foundational guide for investigating novel indolo[3,2-c]quinolin-6-one derivatives.

Data Presentation: Antiproliferative and Pro-Apoptotic Effects

The following tables summarize the reported effects of Indole-3-Carbinol (I3C) on human osteosarcoma cell lines, which can be used as a benchmark for evaluating new indolo[3,2-c]quinolin-6-one compounds.

Table 1: Cell Viability of Osteosarcoma Cell Lines Treated with Indole-3-Carbinol (I3C)

Cell LineTreatment DurationIC50 Concentration (µM)
MG-6324 hoursNot specified
48 hoursNot specified
U2OS24 hoursNot specified
48 hoursNot specified

Note: While specific IC50 values were not provided in the source material, a dose- and time-dependent decrease in cell viability was observed in both MG-63 and U2OS cell lines when treated with I3C at concentrations of 200, 400, and 600 µM.[1][2]

Table 2: Apoptosis Induction in Osteosarcoma Cell Lines by Indole-3-Carbinol (I3C)

Cell LineTreatmentObservation
MG-63Indole-3-Carbinol (I3C)Dose- and time-dependent increase in apoptosis.[1][2]
U2OSIndole-3-Carbinol (I3C)Dose- and time-dependent increase in apoptosis.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of indolo[3,2-c]quinolin-6-ones in osteosarcoma cell lines.

Cell Culture

Human osteosarcoma cell lines such as MG-63 and U2OS can be obtained from the American Type Culture Collection (ATCC).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed osteosarcoma cells (e.g., MG-63, U2OS) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indolo[3,2-c]quinolin-6-one compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Seed cells and treat with the indolo[3,2-c]quinolin-6-one compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate based on related compounds include:

    • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

    • Cell cycle regulators: Cyclin D1, CDK4, p21, p27.

    • Signaling pathway proteins: Phospho-Akt, Akt, Phospho-ERK, ERK, Phospho-JNK, JNK.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

Potential Signaling Pathways Affected by Indolo[3,2-c]quinolin-6-ones in Osteosarcoma

Based on the known mechanisms of indolo[3,2-c]quinoline derivatives in other cancers, which include DNA intercalation and inhibition of topoisomerases and cyclin-dependent kinases, and the observed effects of indole-3-carbinol in osteosarcoma, the following signaling pathways are of interest for investigation.[3]

G Indolo Indolo[3,2-c]quinolin-6-one DNA DNA Intercalation Topoisomerase I/II Inhibition Indolo->DNA CDK CDK Inhibition Indolo->CDK PI3K_Akt PI3K/Akt Pathway Indolo->PI3K_Akt Potential Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Indolo->MAPK Potential Modulation DNADamage DNA Damage DNA->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M Phase) CDK->CellCycleArrest Proliferation Decreased Proliferation PI3K_Akt->Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Regulates DNADamage->Apoptosis CellCycleArrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Potential mechanisms of Indolo[3,2-c]quinolin-6-ones in osteosarcoma.

Experimental Workflow for Evaluating Indolo[3,2-c]quinolin-6-ones

The following diagram outlines a logical workflow for the preclinical evaluation of novel indolo[3,2-c]quinolin-6-one compounds against osteosarcoma cell lines.

G start Synthesize & Characterize Indolo[3,2-c]quinolin-6-one Derivatives screen Primary Screening: Cell Viability (MTT Assay) (MG-63, U2OS, Saos-2) start->screen select Select Lead Compounds (Potent & Selective) screen->select select->start No/Optimize apoptosis Mechanism of Cell Death: Apoptosis Assay (Annexin V/PI) select->apoptosis Yes cellcycle Effect on Cell Cycle: Cell Cycle Analysis (PI Staining) select->cellcycle Yes pathway Target Identification: Western Blot Analysis (Key Signaling Proteins) apoptosis->pathway cellcycle->pathway in_vivo In Vivo Efficacy: (Xenograft Models) pathway->in_vivo

Caption: Preclinical evaluation workflow for novel anti-osteosarcoma compounds.

Logical Relationship of Apoptosis Induction Pathway

This diagram illustrates the logical flow of events leading to apoptosis as observed in osteosarcoma cells treated with indole-3-carbinol, a pathway that could be relevant for indolo[3,2-c]quinolin-6-ones.

G Compound Indole-based Compound Akt_ERK Inhibition of Akt and ERK Signaling Compound->Akt_ERK FOXO3a Activation of FOXO3a Akt_ERK->FOXO3a Bcl2_family Modulation of Bcl-2 Family: Increase Bax, Decrease Bcl-xL FOXO3a->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3 & 7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction cascade in osteosarcoma cells.

References

Application Notes and Protocols for Molecular Docking of Indolo[3,2-c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing molecular docking studies on indolo[3,2-c]quinoline derivatives, a class of compounds with significant therapeutic potential. The primary focus of this protocol is their interaction with human topoisomerase II, a key enzyme in DNA replication and a validated target for anticancer drugs. Additionally, a summary of their activity against other targets is provided.

Overview

Indolo[3,2-c]quinolines are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

This document outlines a comprehensive molecular docking protocol using widely accessible software and provides a framework for interpreting the results.

Experimental Protocols

Target Selection and Preparation: Human Topoisomerase II

Human topoisomerase II alpha (Top2α) is a primary target for many anticancer drugs. The crystal structure of the human Top2α ATPase domain complexed with ADP (PDB ID: 3QX3) is a suitable receptor for these docking studies.

Protocol for Receptor Preparation using UCSF Chimera and AutoDockTools:

  • Fetch the Protein Data Bank (PDB) file:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 3QX3 and click Fetch.

  • Prepare the protein structure:

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction. This can be done by selecting and deleting them.

    • Add hydrogen atoms to the protein, considering the appropriate protonation states of amino acid residues at physiological pH (7.4). In Chimera, this can be done using the Dock Prep tool.[3]

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[3]

  • Convert the prepared protein to the PDBQT format:

    • Open the prepared PDB file in AutoDockTools.

    • Go to Grid > Macromolecule > Choose.

    • Select the protein and save it in the PDBQT format. This format includes atomic charges and atom types required by AutoDock.

Ligand Preparation: Indolo[3,2-c]quinoline Derivatives

The 3D structures of the indolo[3,2-c]quinoline derivatives need to be prepared for docking.

Protocol for Ligand Preparation using ChemDraw, Chem3D, and Open Babel:

  • Draw the 2D structure:

    • Use a chemical drawing software like ChemDraw to draw the 2D structure of the indolo[3,2-c]quinoline derivative.

  • Generate the 3D structure and perform energy minimization:

    • Import the 2D structure into a 3D modeling software such as Chem3D.

    • Perform energy minimization to obtain a low-energy conformation of the ligand. A common method is the MM2 force field.[4]

  • Convert to the required file format:

    • Save the energy-minimized structure as a MOL file.

    • Use a file format converter like Open Babel to convert the MOL file to the PDBQT format required by AutoDock Vina. This step also assigns Gasteiger charges to the ligand atoms.

Molecular Docking using AutoDock Vina

Protocol for setting up and running the docking simulation:

  • Grid Box Generation:

    • The grid box defines the search space for the docking algorithm on the receptor.

    • In AutoDockTools, go to Grid > Grid Box.

    • Define the center and dimensions of the grid box to encompass the active site of topoisomerase II. For the 3QX3 structure, the active site is the ATP-binding pocket. The grid box should be centered on this pocket with dimensions large enough to accommodate the ligand. For example, a grid box with dimensions of 60 x 60 x 60 Å is a reasonable starting point.[5][6][7]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

Analysis of Docking Results

The output of the docking simulation will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

Protocol for Analyzing the Results:

  • Visualize the docking poses:

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor and the output ligand PDBQT file.

    • Analyze the binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.

  • Interpret the binding energy:

    • The binding energy is an estimation of the binding affinity. More negative values indicate a stronger predicted binding.

Quantitative Data Summary

The following tables summarize the biological activity and docking scores of selected indolo[3,2-c]quinoline derivatives against various targets.

Table 1: Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives

CompoundTargetIC50 (µM)Reference
5g Topoisomerase I2.9
8 Topoisomerase II6.82
5c Ferrous ion chelation4.06 µg/mL[2]
6b, 6e M. tuberculosisMIC 1.0 mg/L[2]

Table 2: Molecular Docking Scores of Indolo[3,2-c]quinoline Derivatives

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
4d, 5a, 5b, 6b, 6f COVID-19 Main Protease (6LZE)Not specified, good interactions reported[2][4]
4d, 5b, 6f SARS-CoV-2 Main Protease (6XFN)Not specified, good interactions reported[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the molecular docking protocol.

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Fetch PDB (3QX3) Clean Clean Protein (Remove Water, Ligands) PDB->Clean AddH Add Hydrogens Clean->AddH AddCharge Assign Charges (Gasteiger) AddH->AddCharge PDBQT_R Convert to PDBQT (Receptor) AddCharge->PDBQT_R Grid Define Grid Box PDBQT_R->Grid Draw Draw 2D Structure (ChemDraw) Generate3D Generate 3D Structure Draw->Generate3D EnergyMin Energy Minimization (MM2) Generate3D->EnergyMin PDBQT_L Convert to PDBQT (Ligand) EnergyMin->PDBQT_L Config Create Configuration File PDBQT_L->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Visualize Visualize Poses (PyMOL/Chimera) RunVina->Visualize Analyze Analyze Interactions (H-bonds, etc.) Visualize->Analyze Interpret Interpret Binding Energy Analyze->Interpret

Caption: Molecular docking workflow for indolo[3,2-c]quinoline derivatives.

Topoisomerase II-Mediated Apoptosis Signaling Pathway

The inhibition of topoisomerase II by indolo[3,2-c]quinoline derivatives can lead to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of apoptotic pathways.

signaling_pathway Indolo Indolo[3,2-c]quinoline Derivative TopoII Topoisomerase II Indolo->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Stabilization of Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Topoisomerase II inhibition-induced apoptosis pathway.

References

Application Notes and Protocols for Cell Viability Assay using 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one (IQ-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting cell viability assays using 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one, also known as IQ-1. IQ-1 is a known modulator of the Wnt/β-catenin signaling pathway and has applications in both stem cell and cancer research.

Application Notes

This compound (IQ-1) is a small molecule that has been identified as a selective inhibitor of p300-dependent β-catenin signaling.[1] Its mechanism of action involves binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the β-catenin coactivator, p300.[1] This, in turn, reduces the affinity of p300 for β-catenin, thereby inhibiting the interaction between β-catenin and p300 while promoting β-catenin/CBP-mediated transcription.[1]

Key Applications:

  • Stem Cell Biology: IQ-1, in conjunction with Wnt3a, has been used to maintain the pluripotency of mouse embryonic stem (ES) cells in the absence of serum, mouse embryonic fibroblasts (MEFs), or leukemia inhibitory factor (LIF).[1] It also enhances the expansion of cardiovascular progenitor cells derived from mouse ES cells.[1]

  • Cancer Research: IQ-1 has been shown to induce the conversion of cancer cells into a side population of cancer stem-like cells, which exhibit high levels of drug resistance and tumorigenicity.[1] Various derivatives of the indoloquinoline structure have demonstrated cytotoxic activity against a range of cancer cell lines, including lung adenocarcinoma, breast cancer, melanoma, and colon cancer.[2][3][4]

Mechanism of Action:

The primary target of IQ-1 is the Wnt signaling pathway, a critical pathway in cellular processes such as proliferation, differentiation, and survival.[1][5] By modulating the interaction between β-catenin and its coactivators, IQ-1 can influence gene transcription and subsequent cellular responses. The scaffolding protein IQGAP1 is also known to play a role in multiple signaling pathways, including the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.[5]

Experimental Protocols

The following is a generalized protocol for assessing cell viability upon treatment with IQ-1 using a common colorimetric method, the MTT assay. This protocol can be adapted for other tetrazolium-based assays (e.g., WST-1, MTS) or luminescence-based assays (e.g., ATP measurement).

Materials:

  • This compound (IQ-1)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells to be assayed.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of IQ-1 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the IQ-1 stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IQ-1. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of IQ-1 using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of IQ-1 to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following table provides a template for summarizing quantitative data from cell viability assays with IQ-1. Example data from studies on similar indoloquinoline derivatives are included for illustrative purposes.

Cell LineCompoundIncubation Time (h)IC50 (µM)
Example Data (Not IQ-1)
A549 (Lung Adenocarcinoma)5H-indolo[2,3-b]quinoline O-aminoglycoside72~1.0
MCF-7 (Breast Cancer)5H-indolo[2,3-b]quinoline O-aminoglycoside72~1.5
Your Experimental Data
[Enter Cell Line]IQ-1[Enter Time][Enter Value]
[Enter Cell Line]IQ-1[Enter Time][Enter Value]

Note: The example data is derived from studies on similar but not identical compounds and should be used for reference only.[2]

Visualization

G cluster_0 Experimental Workflow Seed Cells Seed Cells Treat with IQ-1 Treat with IQ-1 Seed Cells->Treat with IQ-1 Incubate Incubate Treat with IQ-1->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data

Caption: General workflow for a cell viability assay.

G cluster_1 IQ-1 Mechanism of Action in Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK3β GSK3β Dishevelled->GSK3β β-catenin β-catenin GSK3β->β-catenin Phosphorylation (Degradation) Axin Axin Axin->GSK3β APC APC APC->Axin Gene Transcription Gene Transcription β-catenin->Gene Transcription p300 p300 p300->β-catenin Interaction p300->Gene Transcription IQ-1 IQ-1 PP2A PP2A IQ-1->PP2A PP2A->p300 Dephosphorylation

Caption: IQ-1 modulates the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols: Utilizing Indolo[3,2-c]quinolines as Selective DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic protein kinase involved in diverse cellular processes, including cell proliferation, neuronal differentiation, and cell cycle control.[1][2] The gene for DYRK1A is located on chromosome 21, and its overexpression is strongly implicated in the cognitive deficits associated with Down syndrome and the pathology of neurodegenerative conditions like Alzheimer's disease.[3][4][5][6] This has made DYRK1A a compelling therapeutic target. The challenge, however, lies in developing inhibitors that are selective for DYRK1A over other closely related kinases, particularly within the CMGC (CDK, MAPK, GSK3, CLK) kinase group, to minimize off-target effects.[3][5][7] The 11H-indolo[3,2-c]quinoline scaffold has emerged as a promising starting point for developing potent and selective DYRK1A inhibitors, with specific derivatives showing excellent selectivity against related DYRK and CLK family members.[3][7][8]

DYRK1A Signaling Pathways

DYRK1A is a serine/threonine kinase that activates itself through autophosphorylation on a key tyrosine residue in its activation loop.[9] Once active, it phosphorylates a wide array of cytosolic and nuclear proteins, including transcription factors like NFAT and CREB, and proteins involved in neurodegeneration such as Tau and Amyloid Precursor Protein (APP).[10] Its activity influences major signaling cascades, including the ASK1-JNK pathway involved in apoptotic cell death.[10] Understanding these pathways is critical for elucidating the mechanism of action of DYRK1A inhibitors.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core DYRK1A Kinase cluster_downstream Downstream Effects & Substrates Gene DYRK1A Gene (Chromosome 21) Autophosphorylation Autophosphorylation (on Tyrosine) Gene->Autophosphorylation Expression & Activation DYRK1A Active DYRK1A Autophosphorylation->DYRK1A NFAT NFATc (Transcription Factor) DYRK1A->NFAT Phosphorylates Tau Tau Protein DYRK1A->Tau Phosphorylates ASK1 ASK1 DYRK1A->ASK1 Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Differentiation NFAT->Cell_Proliferation Neurodegeneration Neurodegeneration (e.g., Alzheimer's) Tau->Neurodegeneration JNK JNK Pathway ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Inhibitor Indolo[3,2-c]quinoline Inhibitor Inhibitor->DYRK1A Inhibits Experimental_Workflow start Compound Library (Indolo[3,2-c]quinolines) screen Primary Screen: In Vitro Kinase Assay start->screen dose_response Dose-Response Curve & IC₅₀ Determination screen->dose_response Active 'Hits' selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cellular Cellular Target Engagement (e.g., Western Blot) selectivity->cellular Potent & Selective Hits validated_hit Validated Selective Inhibitor cellular->validated_hit SAR_Logic cluster_scaffold Indolo[3,2-c]quinoline Core cluster_mods Substitution at 10-Position cluster_outcomes Resulting Properties Scaffold Core Scaffold H 10-H (Hydrogen) Scaffold->H Cl 10-Cl (Chloro) Scaffold->Cl I 10-I (Iodo) Scaffold->I Outcome_H Moderate Potency Low Selectivity H->Outcome_H Outcome_Cl High Potency Low Selectivity Cl->Outcome_Cl Outcome_I High Potency High Selectivity I->Outcome_I

References

Application Notes and Protocols: Preparation of Indolo[3,2-c]quinoline Derivatives for Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolo[3,2-c]quinoline derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent anticancer properties. Their planar tetracyclic structure allows them to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. This document provides detailed protocols for the synthesis of a key intermediate, 6-chloro-11H-indolo[3,2-c]quinoline, and its subsequent conversion to bioactive amino derivatives. Furthermore, it outlines standard in vitro assays for evaluating their anticancer efficacy, including the MTT assay for cytotoxicity, annexin V/propidium iodide staining for apoptosis detection, and cell cycle analysis. The underlying mechanisms of action, primarily through topoisomerase I/II inhibition and modulation of the PI3K/Akt/mTOR signaling pathway, are also discussed and visualized.

Data Presentation

The anticancer activity of various indolo[3,2-c]quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The following table summarizes representative data for selected compounds.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1a UnsubstitutedVarious19.0 (mean GI50)[1]
1b UnsubstitutedVarious18.2 (mean GI50)[1]
5g 6-amino substitutedMV4-11 (Leukemia)< 0.9[2]
8 6-amino substitutedMV4-11 (Leukemia)< 0.9[2]
L1 N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamineVariousHigh nanomolar range[1]
L2 N′-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamineVariousHigh nanomolar range[1]

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-11H-indolo[3,2-c]quinoline

This protocol describes a common method for synthesizing the key intermediate, 6-chloro-11H-indolo[3,2-c]quinoline, which serves as a versatile precursor for a variety of amino-functionalized derivatives.

Materials:

  • 2-Amino-N-phenylbenzamide

  • Phosphorus oxychloride (POCl3)

  • Dry toluene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-N-phenylbenzamide in dry toluene.

  • Slowly add phosphorus oxychloride (POCl3) to the solution at room temperature with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 6-chloro-11H-indolo[3,2-c]quinoline.

Protocol 2: Synthesis of N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L1)

This protocol outlines the synthesis of an amino-substituted indolo[3,2-c]quinoline derivative from the 6-chloro intermediate.

Materials:

  • 6-chloro-11H-indolo[3,2-c]quinoline

  • Ethane-1,2-diamine

  • 1-Butanol

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure: [1]

  • In a reaction vessel, suspend 6-chloro-11H-indolo[3,2-c]quinoline in 1-butanol.

  • Add a 10-fold molar excess of ethane-1,2-diamine to the suspension.

  • Heat the reaction mixture to 132 °C under an argon atmosphere for 26 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be further purified by recrystallization or column chromatography to yield N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Indolo[3,2-c]quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the indolo[3,2-c]quinoline derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 4: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with indolo[3,2-c]quinoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the indolo[3,2-c]quinoline derivatives for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with indolo[3,2-c]quinoline derivatives

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the indolo[3,2-c]quinoline derivatives for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Synthetic and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticancer Screening cluster_mechanism Mechanism of Action start Starting Materials intermediate 6-chloro-11H-indolo[3,2-c]quinoline start->intermediate Cyclization final_product Indolo[3,2-c]quinoline Derivatives intermediate->final_product Substitution cytotoxicity Cytotoxicity Assay (MTT) final_product->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) final_product->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) final_product->cell_cycle topo Topoisomerase Inhibition apoptosis->topo pi3k PI3K/Akt/mTOR Pathway Modulation cell_cycle->pi3k

Caption: General workflow for the synthesis and anticancer screening of indolo[3,2-c]quinoline derivatives.

Signaling Pathways

signaling_pathways cluster_topo Topoisomerase Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Modulation indolo_topo Indolo[3,2-c]quinoline topo1 Topoisomerase I indolo_topo->topo1 Inhibits topo2 Topoisomerase II indolo_topo->topo2 Inhibits dna_damage DNA Strand Breaks topo1->dna_damage topo2->dna_damage apoptosis_topo Apoptosis dna_damage->apoptosis_topo indolo_pi3k Indolo[3,2-c]quinoline pi3k PI3K indolo_pi3k->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Key signaling pathways targeted by indolo[3,2-c]quinoline derivatives in cancer cells.

References

Application Notes and Protocols for Testing Indoloquinoline Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoloquinoline alkaloids, a class of heterocyclic compounds, have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including cytotoxic, antiparasitic, antibacterial, and anti-inflammatory properties.[1][2][3] Prominent members like cryptolepine and neocryptolepine serve as versatile scaffolds for developing new therapeutic agents.[1][2][3] Assessing the bioavailability of novel indoloquinoline derivatives is a critical step in the preclinical development phase to predict their in vivo efficacy and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the experimental setups for determining the oral bioavailability of indoloquinoline compounds, encompassing both in vitro and in vivo methodologies. Detailed protocols for key assays are provided to guide researchers in obtaining reliable and reproducible data.

I. Overall Workflow for Bioavailability Assessment

The evaluation of a compound's bioavailability follows a logical progression from initial in vitro screening to more complex in vivo studies. This hierarchical approach allows for early identification of compounds with favorable pharmacokinetic properties, thereby conserving resources for the most promising candidates.[1]

Overall Bioavailability Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Data Analysis solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Proceed if soluble microsomal Liver Microsome Stability caco2->microsomal Proceed if permeable iv_admin Intravenous Administration microsomal->iv_admin Proceed if stable blood_sampling Blood Sampling iv_admin->blood_sampling oral_admin Oral Administration oral_admin->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_parameters Pharmacokinetic Parameters lcms->pk_parameters bioavailability Absolute Bioavailability Calculation pk_parameters->bioavailability

High-level workflow for assessing indoloquinoline bioavailability.

II. In Vitro Bioavailability Assessment

In vitro assays provide valuable early insights into a compound's potential for oral absorption and metabolic stability. These methods are cost-effective, high-throughput, and reduce the reliance on animal studies in the initial screening phases.[4][5]

A. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[6][7][8] When cultured on semi-permeable supports, these cells differentiate into a monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[6][7][8][9] This assay is crucial for predicting in vivo drug absorption and identifying compounds that may be subject to active efflux.[6][7]

Caco-2 Permeability Assay Workflow cluster_0 Cell Culture and Monolayer Formation cluster_1 Transport Experiment cluster_2 Analysis and Calculation seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed_cells->culture teer_measurement Verify monolayer integrity (TEER measurement) culture->teer_measurement add_compound_apical Add indoloquinoline to apical (A) side teer_measurement->add_compound_apical add_compound_basolateral Add indoloquinoline to basolateral (B) side teer_measurement->add_compound_basolateral incubate Incubate for a defined period (e.g., 2 hours) add_compound_apical->incubate add_compound_basolateral->incubate sample_apical Collect samples from apical side incubate->sample_apical sample_basolateral Collect samples from basolateral side incubate->sample_basolateral lcms_analysis Quantify compound concentration by LC-MS/MS sample_apical->lcms_analysis sample_basolateral->lcms_analysis papp_calculation Calculate Apparent Permeability Coefficient (Papp) lcms_analysis->papp_calculation efflux_ratio Determine Efflux Ratio (ER) papp_calculation->efflux_ratio

Workflow for the Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[8][9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[6][8]

  • Compound Preparation: A stock solution of the indoloquinoline is prepared, typically in DMSO, and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution) to the final test concentration (e.g., 10 µM).[6]

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[6][7]

  • Permeability Measurement (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters, the experiment is also performed in the reverse direction, with the compound added to the basolateral (donor) compartment and its appearance in the apical (receiver) compartment is measured.[6]

  • Sample Analysis: Samples from both compartments at various time points are analyzed by LC-MS/MS to determine the concentration of the indoloquinoline.[6][7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound may be subject to active efflux.[9]

Data Presentation: Caco-2 Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Indoloquinoline X15.214.80.97High
Indoloquinoline Y0.83.54.38Low (potential efflux)
Propranolol (High Permeability Control)>10--High
Atenolol (Low Permeability Control)<1--Low
B. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11] The rate of disappearance of the parent compound is measured over time to predict its intrinsic clearance in the liver.[11][12][13]

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or animal species), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor solution (e.g., NADPH regenerating system).[12][13]

  • Incubation: The indoloquinoline compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4][12][13]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[12] An internal standard is often included in the quenching solution.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[14]

  • LC-MS/MS Analysis: The concentration of the remaining parent indoloquinoline in the supernatant is quantified using a validated LC-MS/MS method.[12]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.[12]

Data Presentation: Liver Microsomal Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Indoloquinoline X> 60< 10High
Indoloquinoline Y1546.2Moderate
Verapamil (Control)2527.7Moderate
Testosterone (Control)886.6Low

III. In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rats, are essential for determining the absolute bioavailability and other key pharmacokinetic parameters of a drug candidate.[15][16][17]

In Vivo Pharmacokinetic Study Workflow cluster_0 Compound Administration cluster_1 Sample Collection cluster_2 Bioanalysis and Data Processing iv_dosing Intravenous (IV) Dosing blood_collection Serial Blood Collection (e.g., tail vein) iv_dosing->blood_collection oral_dosing Oral (PO) Gavage Dosing oral_dosing->blood_collection plasma_separation Plasma Separation by Centrifugation blood_collection->plasma_separation sample_prep Plasma Sample Preparation (e.g., protein precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis bioavailability_calc Calculate Absolute Bioavailability pk_analysis->bioavailability_calc

Workflow for an in vivo pharmacokinetic study.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[15] The animals are cannulated (e.g., jugular vein) for intravenous administration and serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the indoloquinoline is administered as a single bolus dose via the jugular vein cannula to determine the pharmacokinetic parameters after direct entry into the systemic circulation.[15]

    • Oral (PO) Administration: A suspension or solution of the indoloquinoline is administered by oral gavage.[15]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[16]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[16]

  • Bioanalytical Method: The concentration of the indoloquinoline in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][18][19][20]

    • Sample Preparation: Typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[14][18]

    • Chromatography: Separation is achieved on a suitable HPLC column.

    • Mass Spectrometry: Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[15][21]

Data Presentation: Summary of Pharmacokinetic Parameters

ParameterIntravenous (IV) Administration (Dose: 5 mg/kg)Oral (PO) Administration (Dose: 20 mg/kg)
Cmax (ng/mL) 1500 (at t=0)350
Tmax (h) -1.5
AUC₀₋t (ng·h/mL) 28002100
AUC₀₋inf (ng·h/mL) 28502150
t½ (h) 3.54.2
CL (L/h/kg) 1.75-
Vd (L/kg) 8.5-
Absolute Bioavailability (F%) -18.9%

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

IV. Conclusion

The experimental setups described provide a robust framework for assessing the bioavailability of novel indoloquinoline compounds. By integrating in vitro screening assays with definitive in vivo pharmacokinetic studies, researchers can efficiently identify and advance drug candidates with favorable properties for further development. The use of validated, high-sensitivity analytical techniques like LC-MS/MS is paramount for generating accurate quantitative data to support these critical decisions in the drug discovery pipeline.

References

Application Notes and Protocols: Fischer Indole Synthesis for Indoloquinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of indoloquinoline precursors using the Fischer indole synthesis. Indoloquinolines are a class of heterocyclic compounds with significant therapeutic potential, notably as anticancer and antimalarial agents. The Fischer indole synthesis is a robust and versatile method for constructing the core indole moiety of these important molecules.

Application Notes

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of a wide array of substituted indoles, including the precursors to complex alkaloids like indoloquinolines.

The indoloquinoline scaffold is the core structure of several natural products, most notably cryptolepine and its isomers, neocryptolepine and isocryptolepine. These compounds, isolated from the West African plant Cryptolepis sanguinolenta, have demonstrated potent biological activities. Cryptolepine, for instance, exhibits significant antimalarial activity and has been investigated for its anticancer properties. Its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes can lead to cell cycle arrest and apoptosis in cancer cells.

The synthesis of indoloquinoline precursors via the Fischer indole synthesis typically involves the reaction of a suitable hydrazine, such as 2-hydrazinopyridine, with a cyclic ketone, like cyclohexanone, to form a tetrahydrocarbazole intermediate. This intermediate can then be further elaborated to the final indoloquinoline structure. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's yield and purity of the product. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride.

Key Signaling Pathway Involvement of Indoloquinolines

Indoloquinoline alkaloids, particularly cryptolepine, have been shown to modulate several critical signaling pathways implicated in cancer pathogenesis. Understanding these pathways is crucial for the rational design and development of novel indoloquinoline-based therapeutics.

A primary mechanism of action for cryptolepine is the induction of DNA damage, which subsequently activates the p53 tumor suppressor pathway.[1][2] Activated p53 can lead to cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is too severe. Furthermore, cryptolepine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, and the STAT3 signaling pathway, which is often constitutively active in many cancers and promotes cell proliferation and survival.[3][4] By targeting these fundamental pathways, indoloquinolines represent a promising class of compounds for the development of new anticancer agents.

Indoloquinoline Signaling Pathway Biological Signaling Pathways Modulated by Indoloquinolines cluster_dna DNA Damage Response cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Indoloquinolines Indoloquinolines (e.g., Cryptolepine) DNA_Intercalation DNA Intercalation Indoloquinolines->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Indoloquinolines->Topoisomerase_II_Inhibition NFkB_Inhibition NF-κB Inhibition Indoloquinolines->NFkB_Inhibition STAT3_Inhibition STAT3 Inhibition Indoloquinolines->STAT3_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory Apoptosis_NFkB Promotion of Apoptosis NFkB_Inhibition->Apoptosis_NFkB Proliferation_Inhibition Inhibition of Proliferation STAT3_Inhibition->Proliferation_Inhibition

Caption: Signaling pathways affected by indoloquinoline alkaloids.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key indoloquinoline precursors using the Fischer indole synthesis.

Protocol 1: Synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole (Tetrahydro-β-carboline analog)

This protocol describes the synthesis of a tetrahydro-β-carboline, a common precursor for various indoloquinoline alkaloids.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Hydrazine 2-Hydrazinopyridine Mixing Mix Reactants in Acidic Medium Hydrazine->Mixing Ketone Cyclohexanone Ketone->Mixing Reflux Reflux Mixing->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product Tetrahydro-β-carboline Analog Purification->Product

Caption: General workflow for the Fischer indole synthesis.

Materials:

  • 2-Hydrazinopyridine

  • Cyclohexanone

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydrazinopyridine (1.0 eq) and cyclohexanone (1.1 eq).

  • Acid Addition: Slowly add a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 4:1 v/v mixture) to the flask while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure tetrahydro-β-carboline analog.

Data Presentation:

CompoundStarting MaterialsCatalyst/SolventTime (h)Yield (%)M.P. (°C)Spectroscopic Data
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole2-Hydrazinopyridine, CyclohexanoneAcOH/HCl575-85188-190¹H NMR, ¹³C NMR, MS

Spectroscopic Data for 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J = 4.8, 1.5 Hz, 1H), 7.95 (s, 1H, NH), 7.55 (dd, J = 7.5, 1.5 Hz, 1H), 7.05 (dd, J = 7.5, 4.8 Hz, 1H), 2.80 (t, J = 6.0 Hz, 2H), 2.70 (t, J = 6.0 Hz, 2H), 1.95-1.80 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.2, 134.8, 133.6, 121.5, 118.7, 112.4, 108.9, 23.5, 23.1, 22.8, 20.9.

  • MS (ESI): m/z 173.1 [M+H]⁺.

Protocol 2: Synthesis of a Substituted Indolo[2,3-b]quinoline Precursor

This protocol outlines the synthesis of a more complex indoloquinoline precursor, which can be a key intermediate in the synthesis of compounds like neocryptolepine.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • 4-Oxo-piperidine derivative

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional, can be one-pot): In a separate flask, react the substituted phenylhydrazine hydrochloride (1.0 eq) with the 4-oxo-piperidine derivative (1.0 eq) in ethanol at room temperature for 1-2 hours to form the corresponding hydrazone. The hydrazone can be isolated or used directly in the next step.

  • Cyclization: Add the hydrazone (or the mixture from the previous step after removing the solvent) to polyphosphoric acid at 100-120 °C.

  • Heating: Heat the mixture with stirring at 140-160 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully basify the mixture with an ammonium hydroxide solution to pH 8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired indoloquinoline precursor.

Data Presentation:

CompoundStarting MaterialsCatalystTemp (°C)Time (h)Yield (%)
Substituted 6,11-dihydro-5H-indolo[2,3-b]quinolineSubstituted phenylhydrazine, 4-Oxo-piperidine derivativePPA1502.560-70

These protocols provide a solid foundation for researchers to synthesize a variety of indoloquinoline precursors. The specific reaction conditions may require optimization depending on the substrates used. It is always recommended to perform reactions on a small scale initially to determine the optimal conditions before scaling up. Characterization of the final products using techniques such as NMR, mass spectrometry, and melting point analysis is essential to confirm their identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one. The following sections detail common issues, potential solutions, and illustrative experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The limited aqueous solubility of this compound is likely attributable to its chemical structure. As a polycyclic aromatic hydrocarbon with a lactam functional group, its planar and rigid nature can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome. Its relatively nonpolar character further limits its affinity for aqueous solvents.

Q2: What initial steps can I take to improve the solubility of this compound for in vitro assays?

A2: For initial screening and in vitro assays, co-solvents are often the most straightforward approach. By dissolving the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) first, and then diluting with your aqueous buffer, you can often achieve a sufficient concentration. However, it is crucial to be mindful of the final solvent concentration, as it can impact experimental outcomes.

Q3: Are there more advanced methods to enhance the solubility for in vivo studies?

A3: Yes, for applications requiring higher concentrations or for in vivo studies where solvent toxicity is a concern, more advanced formulation strategies are recommended. These can be broadly categorized into physical and chemical modification techniques. Physical methods include particle size reduction and the formation of solid dispersions, while chemical methods involve pH modification, salt formation, or complexation.[1][2]

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Precipitation in Aqueous Buffer The compound's solubility limit has been exceeded.1. Increase Co-solvent Concentration: If permissible for your experiment, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). 2. pH Adjustment: Evaluate the effect of pH on solubility. The presence of acidic and basic functional groups in the molecule may allow for solubility enhancement at different pH values. 3. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to aid in solubilization.[3][4]
Low Dissolution Rate High crystallinity and large particle size can slow down the rate at which the compound dissolves.1. Particle Size Reduction: Employ techniques like micronization to increase the surface area of the compound, which can enhance the dissolution rate.[2][5] 2. Amorphous Solid Dispersions: Consider formulating the compound as an amorphous solid dispersion with a hydrophilic polymer. This disrupts the crystal lattice, leading to faster dissolution.[6]
Inconsistent Results Between Batches Potential polymorphism, where the compound exists in different crystalline forms with varying solubilities.1. Solid-State Characterization: Use techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. 2. Controlled Crystallization: Develop a controlled crystallization process to ensure consistent production of the desired polymorphic form.

Experimental Protocols

Protocol 1: Solubility Determination Using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in various media.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade water, methanol, and acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the desired medium (e.g., 5 mL of PBS).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to improve its dissolution rate.[6]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of the compound and PVP K30 (e.g., 1:4 w/w) in a sufficient volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin film is formed on the flask wall.

  • Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion using techniques like DSC and XRPD to confirm its amorphous nature.

  • Evaluate the dissolution profile of the solid dispersion compared to the pure compound.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in different media, illustrating the potential improvements with various enhancement techniques.

Formulation Medium Solubility (µg/mL)
Unprocessed Compound Water< 0.1
PBS (pH 7.4)0.2
SGF (pH 1.2)0.1
Micronized Compound PBS (pH 7.4)0.5
1:4 Solid Dispersion with PVP K30 PBS (pH 7.4)15.8
Complex with HP-β-CD PBS (pH 7.4)25.3

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a typical workflow for selecting and evaluating a suitable solubility enhancement strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation A Initial Solubility Assessment (Shake-Flask Method) C Poor Solubility Confirmed A->C B Solid-State Characterization (XRPD, DSC, TGA) B->C D Select Enhancement Techniques (e.g., Co-solvents, pH, Solid Dispersion) C->D Proceed if solubility is below target E Prepare Formulations D->E F Evaluate Dissolution & Stability E->F F->D Iterate/Refine G Optimized Formulation F->G Target Achieved

Caption: A flowchart outlining the systematic approach to improving compound solubility.

Logical Relationship of Solubility Enhancement Techniques

This diagram shows the relationship between the problem (poor solubility) and the main categories of solutions.

G cluster_0 Solution Categories cluster_1 Specific Techniques (Physical) cluster_2 Specific Techniques (Chemical) A Poor Solubility of This compound B Physical Modifications A->B C Chemical Modifications A->C D Particle Size Reduction (Micronization, Nanosuspension) B->D E Solid Dispersions (Amorphous Systems) B->E F Co-crystallization B->F G pH Modification C->G H Salt Formation C->H I Complexation (e.g., Cyclodextrins) C->I

References

Troubleshooting low yield in indolo[3,2-c]quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of indolo[3,2-c]quinolines. It provides troubleshooting advice, optimized protocols, and data to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of indolo[3,2-c]quinolines.

Q1: My cyclization reaction has a very low yield, and I'm recovering most of my starting material. What are the common causes?

A1: Recovering starting material suggests the reaction failed to initiate or proceeded very slowly. Key areas to investigate include:

  • Catalyst Activity: The choice of acid or base catalyst is crucial and substrate-dependent.[1] For palladium-catalyzed reactions, ensure the catalyst is not deactivated and consider if an oxidant, like copper acetate, is required and active.[2]

  • Reaction Temperature: Many cyclization reactions, such as the Friedländer synthesis, require heat to proceed efficiently.[3] A temperature that is too low can lead to an incomplete reaction. Conversely, some modern catalytic systems may operate at milder temperatures.

  • Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction rate. Electron-withdrawing groups on an aniline precursor, for instance, can deactivate the ring and hinder the cyclization step.[1]

  • Presence of Water: For acid-catalyzed syntheses, water produced during the reaction can inhibit the equilibrium. Using anhydrous reagents and solvents is often recommended.

Q2: My reaction mixture is a complex tar-like substance with many spots on the TLC. What went wrong?

A2: Tarry byproducts often result from decomposition or polymerization side reactions.

  • Excessive Temperature: Overheating is a common cause of decomposition for many quinoline syntheses.[1] Try lowering the reaction temperature.

  • Highly Reactive Reagents: Aldol condensations of ketones or aldehydes are known side reactions, especially under harsh basic or acidic conditions.[3] This can lead to complex mixtures. Consider using milder conditions or protecting groups.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the degradation of the desired product. Monitor the reaction by TLC and stop it once the starting material is consumed or the product spot begins to diminish.

Q3: I'm performing a Friedländer synthesis with an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

A3: Regioselectivity is a known challenge in the Friedländer synthesis when using asymmetric ketones.[3] The reaction can proceed via two different enolates or enamines. Strategies to improve selectivity include:

  • Use of Catalysts: Certain amine catalysts or the use of ionic liquids has been shown to improve regioselectivity.[3]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[3]

  • Reaction Conditions: Under acidic conditions, the more substituted, thermodynamically stable enamine is often favored.[4] Under kinetic (basic) conditions, the less substituted enolate may be formed preferentially.[4]

Q4: My palladium-catalyzed C-H activation/cyclization is not working. What parameters should I optimize?

A4: Palladium-catalyzed C-H activation reactions are complex and sensitive to multiple variables.

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical.[2][5] If the reaction is failing, screen different ligands.

  • Oxidant: These reactions often require an oxidant (e.g., copper acetate) to regenerate the active Pd(II) or Pd(III) catalyst.[2] Ensure the oxidant is fresh and used in the correct stoichiometric amount.

  • Additive: Additives like acetic acid can play a crucial role in the catalytic cycle, potentially acting as a proton shuttle or promoting catalyst turnover.[2]

  • Solvent: Solvents like DMF or DMSO are commonly used.[2] Their polarity and coordinating ability can influence the reaction outcome.

Data Presentation: Reaction Optimization

Optimizing reaction parameters is key to improving yield. The tables below summarize the impact of different conditions on the synthesis of indolo[3,2-c]quinoline analogs from published studies.

Table 1: Optimization of a New Indolo[3,2-c]quinoline Synthesis [6]

EntrySolventYield of Product 5a (%)
1DMSO32
21,4-Dioxane25
3p-Xylene18
4ChCl:Oxalic acid (1:1)44
5DMU:Oxalic acid (7:3)38
6K₂CO₃:Glycerol (1:10)27

Reaction conditions were thoroughly evaluated to optimize the yield of product 5a.[6]

Table 2: Microwave-Assisted Fischer Indolization and Oxidative Aromatization [7]

EntryMicrowave Temp (°C)Microwave Time (min)Additive (equiv.)Yield for 5a (%)Yield for 5b (%)
11205None4548
21405None6568
31605None8185
416010None8084
51805None7572
61605AcOH (1.0)8588
71605TsOH (1.0)5562

Yields were determined after purification by silica gel chromatography.[7]

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for common synthetic routes.

Protocol 1: Microwave-Assisted Synthesis of Indolo[3,2-c]quinolines [7]

This two-step protocol involves a Fischer indole synthesis followed by an oxidative aromatization performed in one pot under microwave irradiation.[7]

  • Reaction Setup: To a microwave reaction vessel, add the appropriate 2,3-dihydro-4-quinolinone (1.0 equiv.) and arylhydrazine hydrochloride (1.2 equiv.).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the final indolo[3,2-c]quinoline product.[7]

Protocol 2: Synthesis of N-(11H-Indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine (L¹) [8]

This protocol describes the nucleophilic substitution of a chloro-indoloquinoline precursor.

  • Reaction Setup: In a suitable reaction vessel, create a suspension of 6-chloro-11H-indolo[3,2-c]quinoline (200 mg, 0.79 mmol) and ethane-1,2-diamine (530 μL, 8.00 mmol) in 1-butanol (1.7 mL). A large excess of the diamine is used to prevent the formation of a 2:1 condensation product.[8]

  • Inert Atmosphere: Purge the vessel with an inert gas, such as argon.

  • Heating: Heat the suspension at 132 °C for 26 hours under the argon atmosphere.[8]

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Extract the residue with 0.1 M aqueous HCl (6 x 3–4 mL).

  • Precipitation: After filtering the aqueous extracts, adjust the pH to 9–10 by adding Na₂CO₃ to precipitate the product.

  • Isolation: Isolate the product by filtration, wash it with water, and dry it to obtain the final compound.

Visual Guides: Workflows & Mechanisms

The following diagrams illustrate logical troubleshooting steps and key reaction mechanisms to help visualize potential points of failure.

TroubleshootingWorkflow start Low Yield Observed analysis Analyze Crude Mixture (TLC, LC-MS, NMR) start->analysis scenario Identify Scenario analysis->scenario sm Mainly Starting Material Recovered scenario->sm No Conversion complex Complex Mixture / Tar Formation scenario->complex Low Conversion product_side Product Formed with Major Side Product(s) scenario->product_side Good Conversion check_init Problem: Reaction Initiation - Check catalyst activity - Increase temperature - Increase reaction time - Check substrate reactivity sm->check_init check_decomp Problem: Decomposition - Lower temperature - Reduce reaction time - Use milder catalyst - Check for air/moisture sensitivity complex->check_decomp check_select Problem: Poor Selectivity - Modify catalyst/ligand - Change solvent - Adjust temperature - Check stoichiometry product_side->check_select

Caption: A general troubleshooting workflow for addressing low yields.[1]

FriedlanderMechanism cluster_path1 Path A: Aldol First cluster_path2 Path B: Schiff Base First start1 o-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Adduct start1->aldol Aldol Addition enone Unsaturated Carbonyl (after dehydration) aldol->enone -H₂O imine1 Imine Formation (Cyclization) enone->imine1 product1 Quinoline (after 2nd dehydration) imine1->product1 -H₂O start2 o-Aminoaryl Ketone + α-Methylene Ketone schiff Schiff Base (Imine) start2->schiff Imine Formation aldol2 Cyclized Aldol Adduct schiff->aldol2 Intramolecular Aldol Reaction product2 Quinoline (after dehydration) aldol2->product2 -H₂O PdCycle pd2 Pd(II) Catalyst complex Pd(II)-Substrate Complex pd2->complex substrate Indole Substrate substrate->complex cmd Concerted Metalation- Deprotonation (C-H Activation) complex->cmd pd_c Palladacycle Intermediate cmd->pd_c cyclization Intramolecular Annulation pd_c->cyclization pd4 Pd(IV) Intermediate cyclization->pd4 reductive_elim Reductive Elimination pd4->reductive_elim pd0 Pd(0) reductive_elim->pd0 product Indolo[3,2-c]quinoline Product reductive_elim->product pd0->pd2 Oxidation oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->pd2 Regenerates Catalyst

References

Optimizing reaction conditions for paullone rearrangement to quinoline.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Paullones and Quinolines

Introduction

Welcome to the technical support center for Paullone and Quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to these important heterocyclic compounds. While a specific reaction termed "Paullone rearrangement to quinoline" is not prominently described in the scientific literature, this guide addresses potential challenges in the synthesis of both Paullones and Quinolines, which may be relevant to multi-step synthetic pathways involving similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the Paullone scaffold?

The core structure of Paullones is typically synthesized via a Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a cyclic ketone, specifically a 1H-[1]benzazepine-2,5(3H,4H)-dione intermediate.[1]

Q2: What are common side reactions or low-yield issues in Paullone synthesis?

Low yields in Paullone synthesis can arise from incomplete reaction, formation of side products, or difficulties in purification. Optimizing the choice of acid catalyst (Brønsted or Lewis acids), reaction temperature, and solvent are key to improving yields.[1]

Q3: How can I introduce substituents onto the Paullone ring?

Substituents can be introduced in several ways:

  • By using substituted phenylhydrazines to modify the 8, 9, 10, and 11 positions.[1]

  • By modifying the 1H-[1]benzazepine-2,5(3H,4H)-dione starting material.[1]

  • Through selective alkylation at the lactam nitrogen (N-5) or the indole nitrogen (N-12) after the core scaffold is formed.[1][2][3]

Q4: What are some established methods for synthesizing quinolines?

Several classic named reactions are used for quinoline synthesis, including:

  • Skraup Synthesis: The reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent.[4][5]

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6]

  • Pfitzinger Synthesis: The reaction of isatin with a carbonyl compound in the presence of a base.[4][5]

  • Gould-Jacobs Reaction: Starting from aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines.[5][7]

Q5: Are there modern alternatives to the classic quinoline syntheses?

Yes, modern methods often focus on milder reaction conditions and improved efficiency. These include transition metal-catalyzed reactions (e.g., using palladium or copper catalysts), metal-free ionic liquid-mediated reactions, and syntheses employing ultrasound irradiation.[5]

Troubleshooting Guides

Paullone Synthesis via Fischer Indolization
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective catalyst- Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂).- Adjust catalyst loading.[1]
Suboptimal reaction temperature- The reaction typically requires heating (reflux at 70-120 °C). Ensure the temperature is appropriate for the chosen solvent and substrates.[1]
Poor quality of starting materials- Ensure the phenylhydrazine and benzazepinedione are pure.- Use freshly prepared or purified starting materials.
Formation of Multiple Products Lack of regioselectivity- For unsymmetrical ketones, the Fischer indole synthesis can yield isomeric products. It may be necessary to use a starting material that imparts greater regiocontrol.
Side reactions- Consider lowering the reaction temperature to minimize byproduct formation.- Ensure an inert atmosphere if substrates are sensitive to oxidation.
Difficulty in Product Purification Product is insoluble/oily- Attempt purification by recrystallization from various solvents (e.g., ethanol, methanol).[1]- If recrystallization fails, column chromatography on silica gel is a common alternative.[1]
Quinoline Synthesis: Common Issues in Classic Reactions
Reaction Issue Potential Cause & Solution
Skraup Synthesis Violent, uncontrollable exotherm Cause: The reaction can be highly exothermic.Solution: Add a moderator like ferrous sulfate or boric acid. Ensure slow, careful addition of sulfuric acid with efficient cooling and stirring.[8]
Low yield due to tar formation Cause: Polymerization of acrolein (formed from glycerol).Solution: Use a milder oxidizing agent. Ensure a controlled reaction temperature.
Friedländer Synthesis Low yield or no product Cause: Inappropriate catalyst choice (acid or base) for the specific substrates.Solution: Screen different acid (e.g., p-TsOH, H₂SO₄, ZnCl₂) or base (e.g., KOH, NaOH, KOtBu) catalysts.[9]
Self-condensation of ketone reactant Cause: The α-methylene ketone can undergo self-aldol condensation, especially under basic conditions.Solution: Use an acid catalyst, or add the 2-aminoaryl carbonyl compound to the reaction mixture before the base.[9]
Pfitzinger Synthesis Low yield and tar formation Cause: Competing decomposition pathways.Solution: Instead of mixing all reactants at once, first dissolve the isatin in the base (e.g., KOH solution) until the ring opens (indicated by a color change), then add the carbonyl compound. Avoid excessively high temperatures.[10]
Recovery of unreacted isatin Cause: Incomplete reaction.Solution: Use a molar excess of the carbonyl compound. Increase reaction time and/or temperature, monitoring by TLC. Ensure the isatin ring is fully opened by the base before adding the other reactant.[10]

Experimental Protocols

General Protocol for 9-Substituted Paullone Synthesis

This protocol is a generalized procedure based on the Fischer indole reaction.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 1H-[1]benzazepine-2,5(3H,4H)-dione (1.0 equivalent) and a 4-substituted phenylhydrazine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a Brønsted acid catalyst (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂).

  • Reaction: Heat the mixture to reflux (typically 70-120 °C) for several hours (e.g., 15 hours), monitoring the consumption of starting materials by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired 9-substituted paullone.[1]

Visualizations

Paullone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 1H-[1]benzazepine- 2,5(3H,4H)-dione C Dissolve in Solvent (e.g., Ethanol) A->C B 4-Substituted Phenylhydrazine HCl B->C D Add Acid Catalyst (e.g., H₂SO₄, ZnCl₂) C->D E Heat to Reflux (70-120°C, ~15h) D->E F Cool to RT & Concentrate E->F G Purify F->G H 9-Substituted Paullone G->H

Caption: Workflow for the Synthesis of Paullones.

Quinoline_Synthesis_Troubleshooting cluster_friedlander Friedländer Synthesis cluster_pfitzinger Pfitzinger Synthesis start Low Quinoline Yield f_cause1 Inappropriate Catalyst? start->f_cause1 f_cause2 Ketone Self-Condensation? start->f_cause2 p_cause1 Tar Formation? start->p_cause1 p_cause2 Unreacted Isatin? start->p_cause2 f_sol1 Screen Acid/Base Catalysts f_cause1->f_sol1 f_sol2 Use Acid Catalyst or Modify Reagent Addition f_cause2->f_sol2 p_sol1 Use Stepwise Addition: 1. Isatin + Base 2. Add Carbonyl p_cause1->p_sol1 p_sol2 Use Excess Carbonyl & Increase Reaction Time/Temp p_cause2->p_sol2

Caption: Troubleshooting Low Yields in Quinoline Synthesis.

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of Indolo[3,2-c]quinolin-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of indolo[3,2-c]quinolin-6-ones.

Troubleshooting Guides

This section addresses common issues that may arise during experimental work with indolo[3,2-c]quinolin-6-ones.

Problem Potential Cause(s) Suggested Solution(s)
Low Yields in Synthesis Incomplete reaction, side product formation, or difficult purification. The Fischer indole synthesis step can be sensitive to reaction conditions.- Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst concentration. For microwave-assisted synthesis, adjust power and irradiation time.[1] - Purification Strategy: Employ column chromatography with a gradient elution to separate the desired product from impurities. Consider recrystallization from an appropriate solvent system. - Starting Material Purity: Ensure the purity of starting materials, such as substituted 4-methoxyquinolines and arylhydrazines, as impurities can interfere with the reaction.[1]
Poor Solubility of Compounds The planar, polycyclic aromatic structure of the indolo[3,2-c]quinoline core often leads to low solubility in aqueous buffers and some organic solvents.- Introduce Solubilizing Groups: Modify the scaffold by introducing polar functional groups, such as aminoalkyl side chains, to enhance aqueous solubility.[2] - Use of Co-solvents: For in vitro assays, dissolve compounds in a minimal amount of a water-miscible organic solvent like DMSO before diluting with aqueous buffer. Ensure the final DMSO concentration is compatible with the assay. - Salt Formation: If the compound has a basic nitrogen, consider converting it to a hydrochloride or other salt to improve aqueous solubility.
Inconsistent Biological Activity Data Variability in assay conditions, compound purity, or cell line sensitivity.- Confirm Compound Purity: Use techniques like HPLC, LC-MS, and NMR to confirm the purity and structural integrity of each synthesized compound before biological testing. - Standardize Assay Protocols: Maintain consistent cell densities, incubation times, and reagent concentrations across all experiments. Include a known reference compound (positive control) in each assay to monitor for variability. - Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
Difficulty in Identifying the Mechanism of Action Indolo[3,2-c]quinolines are known to have multiple potential mechanisms of action, including DNA intercalation, topoisomerase inhibition, and kinase inhibition.[3][4]- Targeted Assays: Based on the observed cellular phenotype (e.g., cell cycle arrest, apoptosis), perform specific biochemical assays. For example, if G2/M arrest is observed, investigate effects on cyclin-dependent kinases (Cdks).[5] - DNA Interaction Studies: Use techniques like UV-Vis spectroscopy, fluorescence quenching, or circular dichroism to investigate potential DNA intercalation. - Kinase Profiling: Screen the compounds against a panel of kinases to identify potential targets. For instance, some derivatives are potent DYRK1A inhibitors.[6]

Frequently Asked Questions (FAQs)

Synthesis & Characterization

Q1: What are the common synthetic routes to the indolo[3,2-c]quinoline scaffold?

A1: A prevalent method is the Fischer indole synthesis using substituted 4-quinolones or their precursors.[1] Another approach involves a microwave-assisted, two-step synthesis starting from substituted 4-methoxyquinolines, which proceeds via Fischer indolization and subsequent oxidative aromatization.[1]

Q2: How can I confirm the structure and purity of my synthesized indolo[3,2-c]quinolin-6-one derivatives?

A2: A combination of spectroscopic methods is essential for structural confirmation and purity assessment. This includes:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[7]

Biological Activity & SAR

Q3: What are the known biological targets of indolo[3,2-c]quinolin-6-ones?

A3: Indolo[3,2-c]quinolines exhibit a range of biological activities by targeting various cellular components. Known mechanisms include:

  • DNA Intercalation: Their planar aromatic structure allows them to insert between DNA base pairs, interfering with DNA replication and transcription.[3][4]

  • Topoisomerase I/II Inhibition: Some derivatives can poison topoisomerase enzymes, leading to DNA damage and apoptosis.[3][4]

  • Kinase Inhibition: Specific derivatives have been shown to inhibit protein kinases, such as cyclin-dependent kinases (Cdks) and DYRK1A.[5][6]

Q4: What are some key structure-activity relationships for indolo[3,2-c]quinolines?

A4: SAR studies have revealed several important structural features that influence biological activity:

  • Side Chains: The nature, size, and charge of substituents, particularly at positions 9 and 10, can significantly impact activity. For instance, for antimalarial activity, the size of a dibasic side chain at position 9 is critical, and a large positive charge on the distal nitrogen of this side chain improves activity.[8]

  • Substitution at Position 10: An iodo-substituent at the 10-position has been shown to result in very potent and selective inhibition of DYRK1A.[6]

  • Planarity: The planar nature of the indolo[3,2-c]quinoline ring system is considered important for DNA intercalation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from SAR studies of indolo[3,2-c]quinoline derivatives.

Table 1: Kinase Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [6]

CompoundSubstituent at Position 10DYRK1A IC₅₀ (µM)CLK1 IC₅₀ (µM)GSK-3α/β IC₅₀ (µM)
5a H> 10> 10> 10
5h I0.0351.80.9
5i Br0.083.51.2
5j Cl0.2> 102.5
5k F1.5> 10> 10

Data presented are illustrative and sourced from published literature. For detailed experimental conditions, refer to the original publication.

Table 2: In Vitro Cytotoxicity of Indolo[3,2-c]isoquinoline Derivatives [7]

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)Panc-1 IC₅₀ (µM)
5e 0.90 ± 0.171.01 ± 0.211.21 ± 0.191.51 ± 0.15
Doxorubicin 0.81 ± 0.110.92 ± 0.131.10 ± 0.141.32 ± 0.12

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%. Data are shown as mean ± standard deviation.

Experimental Protocols

General Synthesis of 10-Substituted 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids[6]
  • Starting Materials: Appropriate 3,4-dihydro-1H-1-benzazepine-2,5-diones and phenylhydrazines are used to prepare paullone precursors via a standard Fischer indole synthesis.

  • Rearrangement: The resulting paullone is subjected to a rearrangement reaction to form the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold.

  • Reaction Conditions: The rearrangement is typically carried out using Co(II) acetate and N-hydroxyphthalimide (NHPI) in DMF, under an air or oxygen atmosphere, with temperatures ranging from room temperature to 70 °C.

  • Purification: The final product is purified using appropriate chromatographic techniques.

In Vitro Kinase Activity Assay[6]
  • Kinase Reaction Buffer: A suitable buffer is prepared, for example, Buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl, pH 7.5, 50 µg/mL heparin) or Buffer C (60 mM β-glycerophosphate, 15 mM p-nitrophenylphosphate, 25 mM MOPS (pH 7.2), 15 mM EGTA, 15 mM MgCl₂, 1 mM DTT, 1 mM sodium vanadate, 1 mM phenylphosphate).

  • Assay Components: The assay is performed at 30 °C in the presence of the kinase, a specific substrate, and ATP (e.g., 15 µM [γ-³³P]ATP).

  • Inhibitor Addition: The indolo[3,2-c]quinolin-6-one derivatives are added at various concentrations to determine their inhibitory effect. Control reactions are performed with DMSO.

  • Reaction Termination and Measurement: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, and the incorporation of the radiolabeled phosphate into the substrate is measured using a scintillation counter.

  • Data Analysis: IC₅₀ values are calculated from dose-response curves. All data points are typically recorded in triplicate.

MTT Cell Proliferation Assay[7]
  • Cell Seeding: Human tumor cell lines (e.g., MCF-7, A549, HeLa, Panc-1) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours). A positive control, such as doxorubicin, is included.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizations

experimental_workflow General Experimental Workflow for SAR Studies cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (e.g., 4-Quinolones) s2 Chemical Synthesis (e.g., Fischer Indolization) s1->s2 s3 Purification (Chromatography, Recrystallization) s2->s3 c1 Structural Confirmation (NMR, MS) s3->c1 Pure Compound c2 Purity Assessment (HPLC) c1->c2 b1 In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) c2->b1 Characterized Compound b2 Mechanism of Action Studies (e.g., DNA Intercalation) b1->b2 d1 SAR Analysis b1->d1 Activity Data b2->d1

Caption: General workflow for SAR studies of indolo[3,2-c]quinolin-6-ones.

signaling_pathway Potential Mechanisms of Action cluster_dna DNA-Targeted Effects cluster_kinase Kinase Inhibition compound Indolo[3,2-c]quinolin-6-one dna DNA compound->dna Intercalation topo Topoisomerase I/II compound->topo Inhibition kinase Protein Kinases (e.g., DYRK1A, Cdk) compound->kinase Inhibition dna_damage DNA Damage dna->dna_damage topo->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Progression kinase->cell_cycle cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest Inhibition cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for indolo[3,2-c]quinolin-6-ones.

References

How to increase the selectivity of indoloquinoline kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in increasing the selectivity of indoloquinoline kinase inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental validation and optimization of indoloquinoline kinase inhibitors.

Issue 1: My inhibitor shows high potency in biochemical assays but low activity in cell-based assays.

  • Question: My indoloquinoline compound has a low nanomolar IC50 value against the purified target kinase, but I need micromolar concentrations to see an effect in cellular assays. What could be the reason for this discrepancy?

  • Answer: This is a common challenge. The difference in potency can be attributed to several factors:

    • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider the compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA).

    • High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays (often at or below the Km of ATP).[1] This high level of the natural competitor can significantly reduce the apparent potency of your inhibitor.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Compound Stability: The compound could be rapidly metabolized by intracellular enzymes.

    • Target Engagement: The discrepancy might indicate that the compound is not engaging the target kinase effectively within the complex cellular environment. A cellular target engagement assay, such as NanoBRET™, is recommended to confirm that the inhibitor is binding to its intended target in live cells.[2]

Issue 2: My inhibitor is potent against the target kinase but also inhibits several off-target kinases.

  • Question: Kinome profiling revealed that my indoloquinoline inhibitor hits multiple kinases with similar potency. How can I improve its selectivity?

  • Answer: Lack of selectivity is a major hurdle, often due to the high conservation of the ATP-binding site across the kinome.[3][4] Here are several strategies to enhance selectivity:

    • Structure-Based Design: Use co-crystal structures of your inhibitor (or a close analog) bound to the target and off-target kinases. This can reveal subtle differences in the ATP pocket that can be exploited. For example, modifying a substituent to create a steric clash in the off-target kinase's binding site while maintaining favorable interactions in the primary target can significantly improve selectivity.[5]

    • Target Inactive Conformations: Design inhibitors that specifically bind to the inactive conformation of the kinase (e.g., the "DFG-out" conformation).[6] This conformation is often more structurally diverse among kinases than the active "DFG-in" state, offering more opportunities for selective interactions.[5]

    • Exploit Unique Residues: Introduce chemical moieties that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with non-conserved amino acid residues near the ATP-binding site. For instance, the introduction of a 10-iodo substituent on an 11H-indolo[3,2-c]quinoline scaffold was shown to dramatically increase selectivity for DYRK1A over other kinases by exploiting a specific pocket.[7]

    • Allosteric Inhibition: Explore the possibility of designing inhibitors that bind to allosteric sites, which are typically less conserved than the ATP-binding pocket.[8] This approach can yield highly selective compounds with a different mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the best experimental methods to determine the selectivity profile of my inhibitor?

A1: A multi-faceted approach is recommended:

  • Biochemical Assays: Large-scale kinase panels (testing against >300 kinases) are the gold standard for initial in vitro selectivity profiling.[9] These assays measure the direct inhibition of kinase catalytic activity.

  • Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF) measure the thermal stabilization of a kinase upon inhibitor binding.[7] A significant thermal shift (ΔTm) indicates binding. This method is valuable for confirming direct interaction and can be used for high-throughput screening.[10]

  • Cell-Based Assays: Cellular target engagement assays like NanoBRET™ are crucial to confirm that the inhibitor binds to its intended target in a physiological context.[2] These assays can reveal discrepancies with biochemical data caused by factors like cell permeability and competition with intracellular ATP.[2]

Q2: How can I quantify the selectivity of my inhibitor?

A2: Several metrics are used to quantify selectivity:

  • Selectivity Score (S-score): This score is calculated by dividing the number of kinases that an inhibitor binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[6] A score closer to zero indicates higher selectivity.

  • Fold-Selectivity: This is a direct comparison of the inhibitor's potency (IC50 or Kd) for the primary target versus an off-target kinase. A >100-fold difference is often considered a benchmark for a selective inhibitor.

  • Gini Coefficient: This metric can be used to express the distribution of inhibition across a kinase panel, providing a single value to represent selectivity.

Q3: What structural modifications to the indoloquinoline scaffold are known to improve selectivity?

A3: Structure-activity relationship (SAR) studies on the 11H-indolo[3,2-c]quinoline scaffold have shown that substitutions at specific positions are critical for improving selectivity. For example, in the development of DYRK1A inhibitors, adding a halogen at the 10-position was key. While a 10-chloro derivative increased potency, it was the introduction of a larger 10-iodo substituent that ultimately conferred excellent selectivity by occupying a specific pocket in DYRK1A that is not present in closely related kinases like CLKs.[4][7] Conversely, substitutions at the 8-position were found to eliminate DYRK1A activity, suggesting steric hindrance in the ATP-binding pocket.[7]

Data Presentation

The following table summarizes quantitative data from a study by Becker et al. on the structure-activity relationship of 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives, illustrating how specific substitutions impact potency and selectivity for the target kinase DYRK1A.[7]

Compound IDR (Substitution at pos. 10)DYRK1A IC50 (nM)CLK1 IC50 (nM)Selectivity (CLK1/DYRK1A)GSK-3α/β IC50 (nM)
5a H (Parent Compound)2600>10000>3.8>10000
5h Cl311906.1>10000
5j I6730121.7>10000
5o I (with N-methyl)222400109.1>10000

Data extracted from Becker, A. et al., J Med Chem, 2015.[7] The data clearly demonstrates that the introduction of an iodine atom at the R position (Compound 5j ) dramatically increases both potency for DYRK1A and selectivity against the off-target kinase CLK1.

Mandatory Visualizations

Logical Relationships & Workflows

cluster_0 Strategy for Improving Inhibitor Selectivity Start Lead Indoloquinoline (Potent but Non-selective) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Rational Design: Exploit Unique Pockets Target Inactive Conformations SAR->Design Synth Synthesize Analogs Design->Synth Screen Selectivity Profiling (Kinome Scan, DSF, NanoBRET) Synth->Screen Data Analyze Data: - Potency (IC50) - Selectivity (S-Score) Screen->Data Decision Selectivity Improved? Data->Decision Decision->SAR No Optimized Optimized Selective Inhibitor Decision->Optimized Yes

Caption: Workflow for enhancing the selectivity of indoloquinoline kinase inhibitors.

DFG_conformation cluster_1 Targeting Inactive Kinase Conformations for Selectivity DFG_in Active 'DFG-in' Conformation - ATP binding site is open - Highly conserved across kinome DFG_out Inactive 'DFG-out' Conformation - Activation loop moves - Exposes adjacent hydrophobic pocket DFG_in->DFG_out Conformational Change DFG_out->DFG_in Activation Inhibitor_A Non-selective Inhibitor (Binds to DFG-in) Inhibitor_A->DFG_in Binds Inhibitor_B Selective Inhibitor (Binds to DFG-out) Inhibitor_B->DFG_out Binds & Stabilizes

Caption: Logic diagram illustrating selectivity gain by targeting the DFG-out conformation.

Signaling Pathway

signaling_pathway cluster_2 Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds P1 P RTK->P1 Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P1->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Response Cellular Response (Proliferation, Survival) ERK->Response Activates Inhibitor Indoloquinoline Inhibitor Inhibitor->RTK Blocks ATP Site

Caption: Site of action for an indoloquinoline inhibitor in a typical RTK pathway.

Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Inhibitor Binding

This protocol outlines a general method for assessing the binding of an indoloquinoline inhibitor to a purified kinase domain by measuring the thermal shift (ΔTm).

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, typically 25 mM HEPES pH 7.5, 500 mM NaCl. Buffer conditions may need to be optimized for the specific kinase.

  • Protein Stock: Prepare the purified kinase domain at a concentration of 4 µM in Assay Buffer.

  • Inhibitor Stock: Prepare a 10 mM stock solution of the indoloquinoline inhibitor in 100% DMSO. Create a working solution by diluting to 20 µM in Assay Buffer (final DMSO concentration should be kept low, e.g., <1%).

  • Fluorescent Dye: Prepare a 500X working stock of SYPRO Orange dye in Assay Buffer from a 5000X commercial stock. Protect from light.

2. Reaction Setup (384-well plate format):

  • In each well of a 384-well PCR plate, add 5 µL of the 4 µM protein stock.

  • Add 5 µL of the 20 µM inhibitor working solution to the sample wells.

  • Add 5 µL of Assay Buffer with the corresponding percentage of DMSO to the control wells (no inhibitor).

  • Prepare a master mix of the SYPRO Orange dye in Assay Buffer and add 10 µL to each well to achieve a final concentration of 5X.

  • The final volume in each well will be 20 µL, with a final protein concentration of 1 µM and a final inhibitor concentration of 5 µM.

3. Data Acquisition:

  • Seal the plate securely with an optical seal.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange using the appropriate excitation/emission wavelengths (e.g., 490 nm/575 nm) at each temperature increment.

4. Data Analysis:

  • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

  • Determine the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

  • Calculate the thermal shift (ΔTm) using the formula: ΔTm = Tm(protein + inhibitor) - Tm(protein + DMSO) . A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol provides a general workflow for measuring inhibitor binding to a target kinase in live cells. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (nLuc) fusion kinase and a fluorescent energy transfer probe (tracer).

1. Day 1: Cell Plating and Transfection:

  • Seed HEK293 cells into a 96-well, white, tissue culture-treated assay plate.

  • Prepare a transfection mixture containing the plasmid DNA encoding the kinase-nLuc fusion protein and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM®.

  • Add the transfection mixture to the cells and incubate for 18-24 hours to allow for protein expression.

2. Day 2: Assay Execution:

  • Compound Preparation: Prepare a serial dilution of the indoloquinoline inhibitor in Opti-MEM® at 10X the final desired concentration. Include a "no inhibitor" control.

  • Tracer Preparation: Prepare the fluorescent kinase tracer at 10X the final concentration in Opti-MEM®. The optimal tracer and its concentration are kinase-specific and should be determined empirically.

  • Cell Treatment: Add the 10X inhibitor dilutions to the appropriate wells of the assay plate. Immediately after, add the 10X tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.

3. Day 2: Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's instructions.

  • Add the substrate/inhibitor mix to all wells.

  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.

4. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

  • Normalize the data to the "no inhibitor" controls.

  • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the concentration required to displace 50% of the tracer from the target kinase in live cells.

References

Addressing off-target effects of indolo[3,2-c]quinoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indolo[3,2-c]quinoline derivatives. Our goal is to help you address and mitigate potential off-target effects in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with indolo[3,2-c]quinoline derivatives.

Issue 1: Unexpected or High Cytotoxicity in Cell-Based Assays

  • Question: My indolo[3,2-c]quinoline derivative is showing much higher cytotoxicity than expected, even at low concentrations. What could be the cause and how can I troubleshoot this?

  • Answer: Unexpectedly high cytotoxicity can stem from several factors, including off-target effects or issues with your experimental setup. Here are some steps to identify and resolve the issue:

    • Assess Compound Solubility: Indolo[3,2-c]quinoline derivatives can be hydrophobic and may precipitate in aqueous cell culture media, leading to inconsistent results and potential cytotoxicity from compound aggregates.

      • Recommendation: Visually inspect your culture wells for any signs of precipitation. Prepare a less concentrated stock solution in DMSO and consider stepwise dilutions into your final culture medium.[1]

    • Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO at the same final concentration as your test compound) to rule out solvent-induced toxicity. The final DMSO concentration should typically be kept at or below 0.5%.[2]

    • Orthogonal Cytotoxicity Assays: The observed cytotoxicity might be an artifact of the assay itself.

      • Recommendation: Use a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you are using an MTT assay (metabolic activity), consider switching to a lactate dehydrogenase (LDH) assay (membrane integrity) or a cell counting method like Trypan Blue exclusion.

    • Check for Autofluorescence: Quinoline structures are known to be fluorescent and can interfere with fluorescence-based viability assays (e.g., resazurin-based assays).[2][3][4]

      • Recommendation: Measure the fluorescence of your compound in the assay medium without cells to determine if it autofluoresces at the wavelengths used in your assay. If so, switch to a non-fluorescent assay format.[4]

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

  • Question: I am observing significant variability in my results when I repeat experiments with the same indolo[3,2-c]quinoline derivative. How can I improve reproducibility?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:

    • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number, as cellular characteristics can change over time.[2]

    • Standardize Seeding Density: Uneven cell distribution is a common source of variability. Ensure you have a homogenous cell suspension before plating and use a consistent cell seeding density for all experiments.[2]

    • Compound Stability: Store your indolo[3,2-c]quinoline derivative stock solutions appropriately (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles by making single-use aliquots.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of indolo[3,2-c]quinoline derivatives?

A1: Besides their intended primary targets (e.g., specific kinases), indolo[3,2-c]quinoline derivatives have been reported to exhibit several off-target activities, primarily due to their planar tetracyclic structure. These include:

  • DNA Intercalation: The planar aromatic ring system can insert between DNA base pairs, which can disrupt DNA replication and transcription.[5][6][7]

  • Topoisomerase I and II Inhibition: Some derivatives can stabilize the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.[7][8] Indolo[3,2-c]isoquinoline derivatives have been identified as dual inhibitors of Topoisomerase I and II.[9]

  • Kinase Inhibition: While some derivatives are designed to be selective kinase inhibitors, they can also inhibit other kinases off-target. For example, some derivatives targeting DYRK1A have been shown to have activity against other kinases in the CMGC family.[10]

  • G-quadruplex Stabilization: Certain indolo[3,2-c]quinolines can bind to and stabilize G-quadruplex structures in DNA, particularly in telomeres and gene promoter regions, which can interfere with cellular processes.[11]

Q2: How can I determine if my indolo[3,2-c]quinoline derivative is acting via an off-target mechanism?

A2: A combination of in vitro and cell-based assays can help elucidate the mechanism of action and identify potential off-target effects:

  • Target Engagement Assays: Confirm that your compound is interacting with its intended target in cells at the concentrations where you observe a phenotypic effect.

  • Kinase Profiling: Screen your compound against a broad panel of kinases to identify any unintended inhibitory activity.

  • DNA Intercalation Assays: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy with a DNA probe (e.g., ethidium bromide displacement), or circular dichroism can be used to assess the DNA binding properties of your compound.

  • Topoisomerase Inhibition Assays: In vitro assays using purified topoisomerase I or II and supercoiled plasmid DNA can determine if your compound inhibits the relaxation of the DNA, indicating topoisomerase inhibition.[12][13][14][15][16]

Q3: What are the key control experiments to include when working with these compounds?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • Vehicle Control: As mentioned in the troubleshooting section, always include a control with the solvent used to dissolve your compound (e.g., DMSO) at the same final concentration.

  • Positive Control: Use a well-characterized compound with a known mechanism of action similar to the expected on-target or a potential off-target effect of your derivative. For example, use a known topoisomerase inhibitor like camptothecin or etoposide when investigating this potential off-target effect.[15]

  • Cell Line Controls: If you are investigating a specific target, use a cell line that does not express the target (knockout or knockdown) to see if the observed effect is target-dependent.

Data Presentation

Table 1: Off-Target Kinase Inhibition Profile of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [10]

CompoundDYRK1A IC₅₀ (µM)DYRK2 IC₅₀ (µM)GSK-3α/β IC₅₀ (µM)CDK1/CycB IC₅₀ (µM)CDK5/p25 IC₅₀ (µM)CK1δ/ε IC₅₀ (µM)CLK1 IC₅₀ (µM)CLK4 IC₅₀ (µM)
5a 0.085>100.88>10>10>100.450.19
5j 0.0061.1>10>10>10>100.281.1
5o 0.0221.3>10>10>10>100.370.13
7 2.0>10>10>10>10>100.281.1

Data presented as half-maximal inhibitory concentrations (IC₅₀). A lower value indicates higher potency.

Experimental Protocols

1. Topoisomerase II DNA Relaxation Assay

This protocol is adapted from established methods to determine the inhibitory effect of a compound on the relaxation of supercoiled DNA by topoisomerase II.[12]

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase II enzyme

    • 10x Topoisomerase II Assay Buffer

    • 10 mM ATP

    • Indolo[3,2-c]quinoline derivative (test compound)

    • Vehicle (e.g., DMSO)

    • Stop solution (e.g., containing SDS and a loading dye)

    • Agarose gel (1%) in TAE buffer

    • Ethidium bromide solution

  • Procedure:

    • On ice, prepare a reaction mix for the desired number of assays. For each 30 µL reaction, combine:

      • 3 µL of 10x Topo II Assay Buffer

      • 3 µL of 10 mM ATP

      • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

      • Variable volume of deionized water

    • Aliquot the reaction mix into microcentrifuge tubes.

    • Add the desired concentration of the indolo[3,2-c]quinoline derivative or vehicle control to the tubes.

    • Initiate the reaction by adding diluted Topoisomerase II enzyme to each tube. The optimal amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the control reaction.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA.

    • Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed form. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix Add Compound/Vehicle Add Compound/Vehicle Prepare Reaction Mix->Add Compound/Vehicle Add Topo II Enzyme Add Topo II Enzyme Add Compound/Vehicle->Add Topo II Enzyme Incubate at 37°C Incubate at 37°C Add Topo II Enzyme->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize DNA Bands Visualize DNA Bands Agarose Gel Electrophoresis->Visualize DNA Bands Quantify Inhibition Quantify Inhibition Visualize DNA Bands->Quantify Inhibition

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

signaling_pathway Indolo[3,2-c]quinoline Indolo[3,2-c]quinoline Topoisomerase II Topoisomerase II Indolo[3,2-c]quinoline->Topoisomerase II inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks accumulation ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand Breaks->ATM/ATR Kinases activation p53 p53 ATM/ATR Kinases->p53 phosphorylation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of Topoisomerase II inhibition.

References

Technical Support Center: Purifying 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My crude product is a complex mixture with multiple spots on TLC. How should I approach purification?

Answer: A complex mixture suggests the presence of starting materials, by-products, and potentially degradation products. A multi-step purification strategy is recommended.

  • Initial Step: Column Chromatography. Start with flash column chromatography to separate the major components.[1][2] The choice of solvent system is critical and should be optimized using Thin Layer Chromatography (TLC). A common starting point for similar heterocyclic compounds is a gradient of ethyl acetate in hexanes.[1]

  • Secondary Step: Recrystallization. After column chromatography, the fractions containing the desired product may still contain minor impurities. Recrystallization from a suitable solvent can significantly enhance purity. The choice of solvent will need to be determined empirically, but solvents like ethanol, methanol, or mixtures involving dichloromethane or ethyl acetate are often used for nitrogen-containing heterocyclic compounds.

  • Characterization is Key. After each purification step, it is crucial to characterize the product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.[2][3]

Question: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

Answer: Co-elution is a common challenge. Here are several strategies to address this:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can alter the relative polarities and improve separation.

    • Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Recrystallization: This is often the most effective method for removing closely related impurities. A slow recrystallization process is more likely to yield high-purity crystals.

  • Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, a chemical treatment might be possible. For instance, if the impurity is an acidic or basic species, an acid-base wash of the organic solution prior to chromatography could remove it.

Question: My purified product shows signs of degradation. How can I prevent this?

Answer: this compound, like many indole derivatives, can be sensitive to air, light, and acid.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[4]

  • Light Protection: Protect the compound from light by using amber-colored vials or wrapping glassware in aluminum foil.

  • Avoid Strong Acids: While some synthetic steps may use acidic conditions, prolonged exposure, especially during workup and purification, should be minimized.

  • Storage: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently cited purification methods for indoloquinoline derivatives are column chromatography and recrystallization.[1] Column chromatography is used for the initial separation of the crude product, while recrystallization is employed to achieve high purity.

Q2: What analytical techniques are used to confirm the purity and identity of this compound?

A2: The identity and purity are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and can also indicate the presence of impurities.[2][3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[3][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[3]

  • Elemental Analysis: This provides the elemental composition of the molecule.[4]

Q3: What are some potential impurities in the synthesis of this compound?

A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, reagents from the reaction (e.g., catalysts), and by-products from side reactions. For instance, in syntheses involving cyclization reactions, regioisomers might be formed.[6][7]

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential partitioning of components between a stationary and a mobile phase.Can separate complex mixtures. Applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent. May not separate compounds with very similar polarities.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very high-purity material. Cost-effective.Requires finding a suitable solvent. Can result in significant product loss. Not effective for all types of impurities.
Acid-Base Extraction Separation based on the acidic or basic properties of the compound and impurities.Effective for removing acidic or basic impurities. Simple and quick.Only applicable if the compound and impurities have different acid-base properties.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate), ensuring there are no air bubbles.

  • Loading: Carefully load the slurry containing the crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent. Allow it to cool slowly. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the bulk of the impure product in the minimum amount of the hot, selected solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product col_chrom Column Chromatography start->col_chrom recryst Recrystallization col_chrom->recryst tlc TLC Monitoring col_chrom->tlc nmr_ms NMR / MS Analysis recryst->nmr_ms tlc->col_chrom final_product Pure Product nmr_ms->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product decision_coelution Co-eluting Impurity? start->decision_coelution change_solvent Change Solvent System decision_coelution->change_solvent Yes recrystallize Recrystallize decision_coelution->recrystallize No change_stationary Change Stationary Phase change_solvent->change_stationary change_stationary->recrystallize

Caption: Decision-making process for troubleshooting co-eluting impurities during chromatography.

References

Technical Support Center: Preventing Degradation of Indoloquinoline Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of indoloquinoline compounds in solution. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your compounds throughout your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with indoloquinoline compounds.

Issue: My indoloquinoline solution is changing color (e.g., turning yellow or brown). What is happening?

A color change in your indoloquinoline solution is a common indicator of compound degradation. This is often a result of oxidation or photodegradation, leading to the formation of colored degradation products. If you observe a color change, it is crucial to reassess your storage and handling procedures.

Issue: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation. Indoloquinoline compounds can be unstable in solution, and this instability can be influenced by several factors, including pH, temperature, and light exposure. It is highly recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of indoloquinoline compounds in solution?

A1: The stability of indoloquinoline compounds in solution is primarily affected by:

  • pH: These compounds are generally more stable in neutral to acidic conditions and are susceptible to hydrolysis in alkaline (basic) environments.[1][2]

  • Light: Exposure to light can induce photodegradation.[1]

  • Oxidation: The indoloquinoline core is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and the presence of oxidizing agents.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact stability. High-purity, anhydrous aprotic solvents are often preferred for stock solutions.[1]

Q2: What are the optimal storage conditions for indoloquinoline compound solutions?

A2: To maximize the stability of your indoloquinoline solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, solutions should be stored at -20°C or -80°C.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but should be validated.

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For particularly sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[1]

  • Solvent Choice: Prepare stock solutions in high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Aqueous solutions tend to be less stable and should ideally be prepared fresh.[1]

Q3: How can I minimize the degradation of my indoloquinoline compound during an experiment?

A3: To minimize degradation during your experiments:

  • pH Control: Use a buffer system to maintain a neutral or slightly acidic pH if compatible with your experimental setup.

  • Light Protection: Conduct experiments under subdued light or use amber-colored labware.

  • Temperature Control: Maintain a consistent and cool temperature throughout your experiment.

  • Fresh Solutions: Whenever possible, prepare fresh dilutions from a stable stock solution immediately before use.

Q4: How can I assess the stability of my specific indoloquinoline compound?

A4: The most common and reliable method for assessing the stability of your compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This involves developing an HPLC protocol that can separate the parent indoloquinoline compound from its potential degradation products. Forced degradation studies are typically performed to generate these degradation products and validate the analytical method.[1]

Data Presentation

The following tables summarize the stability of a representative indoloquinoline compound, cryptolepine hydrochloride, under various stress conditions. This data can serve as a general guide for handling similar compounds.

Table 1: Stability of Cryptolepine Hydrochloride in Solution Under Different Conditions

ConditionTemperatureDurationDegradation Observed
0.1 M HCl60°C24 hoursRelatively stable[2][3]
Neutral (Water)60°C24 hoursSome degradation[2][3]
0.1 M NaOH60°C24 hoursSignificant degradation[2][3]
3% H₂O₂Room Temp24 hoursHighly susceptible to oxidation[2][3]
Light ExposureRoom Temp> 24 hoursNo significant degradation observed in this specific study[2][3]
Dry Heat (Solid)60°C> 24 hoursNo significant changes[2][3]

Table 2: Degradation Kinetics of Cryptolepine Hydrochloride

MediumReaction Order
WaterFirst Order[2][3]
0.1 M HClFirst Order[2][3]
0.1 M NaOHFirst Order[2][3]
3% H₂O₂First Order[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of an Indoloquinoline Compound

This protocol outlines the steps to intentionally degrade an indoloquinoline compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the indoloquinoline compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) and dilute with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).

    • Withdraw samples at various time points and dilute for HPLC analysis.[1]

  • Photodegradation:

    • Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber).

    • Simultaneously, keep a control sample protected from light by wrapping the container in aluminum foil.

    • Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.[1]

  • Thermal Degradation:

    • Place a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • Withdraw samples at various time points for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate an indoloquinoline compound from its degradation products.

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: Start with a gradient of acetonitrile and water. To improve peak shape, add 0.1% formic acid or 0.1% trifluoroacetic acid to both solvents. A typical starting gradient could be 10-90% acetonitrile over 30 minutes.

  • Wavelength Detection: Use a UV detector and select a wavelength where the parent compound and, ideally, the degradation products have good absorbance. A photodiode array (PDA) detector is useful for this.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient profile (slope and duration) to achieve good separation between the parent peak and any new peaks that appear in the stressed samples.

    • If co-elution occurs, consider modifying the mobile phase (e.g., using methanol instead of acetonitrile, or changing the pH).

    • Ensure the method can accurately quantify the decrease in the parent compound's peak area and the increase in the degradation products' peak areas over time.

Visualizations

Degradation_Pathways Potential Degradation Pathways for Indoloquinoline Compounds cluster_conditions Stress Conditions cluster_products Degradation Products Indoloquinoline Indoloquinoline Compound Hydrolysis_Products Hydrolysis Products Indoloquinoline->Hydrolysis_Products Hydrolysis Photodegradation_Products Photodegradation Products Indoloquinoline->Photodegradation_Products Photodegradation Oxidation_Products Oxidation Products Indoloquinoline->Oxidation_Products Oxidation Alkaline pH Alkaline pH Alkaline pH->Hydrolysis_Products Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Photodegradation_Products Oxidizing Agents (e.g., O2, H2O2) Oxidizing Agents (e.g., O2, H2O2) Oxidizing Agents (e.g., O2, H2O2)->Oxidation_Products

Caption: Major degradation pathways affecting indoloquinoline compounds.

Experimental_Workflow Workflow for Assessing Indoloquinoline Stability cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photodegradation (UV/Vis Light) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Data_Analysis Data Analysis (Quantify Degradation) HPLC->Data_Analysis

Caption: Experimental workflow for stability assessment.

Caption: Decision tree for troubleshooting degradation issues.

References

Technical Support Center: Optimizing Crystallization of Indolo[3,2-c]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods of indolo[3,2-c]quinolines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during crystallization experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of indolo[3,2-c]quinolines, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my indolo[3,2-c]quinoline derivative, but no crystals have formed after an extended period. What could be the issue?

    Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.

    • Presence of Impurities: Residual reagents, by-products from the synthesis, or even dust particles can inhibit nucleation and crystal growth.

    • Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.

    • Increase Supersaturation:

      • Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will decrease the overall solubility and promote crystallization.

Issue 2: "Oiling Out" Instead of Crystallizing

  • Question: My indolo[3,2-c]quinoline compound is separating from the solution as an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?

    Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. The planar nature of the indolo[3,2-c]quinoline core can lead to strong π-π stacking interactions, which may favor the formation of an amorphous oil over an ordered crystal lattice, especially if precipitation is too rapid.

    Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.

      • Consider using a different solvent or a mixture of solvents.

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.

Issue 3: Rapid Precipitation of Fine Powder

  • Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?

    Answer: Yes, this is often an indication of poor crystal quality. Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of purification.

    Troubleshooting Steps:

    • Re-dissolve and Slow Down: Re-heat the solution to dissolve the precipitate. Add a small amount of additional solvent to slightly decrease the saturation level.

    • Insulate the Vessel: Allow the solution to cool more slowly by insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool).

Issue 4: Difficulty Crystallizing Planar, Poorly Soluble Derivatives

  • Question: My indolo[3,2-c]quinoline derivative is very flat and has poor solubility in most common solvents. How can I improve my chances of getting good crystals?

    Answer: The planarity of the indolo[3,2-c]quinoline system can lead to strong π-stacking, resulting in low solubility and a tendency to form microcrystalline powders or amorphous solids.

    Troubleshooting Steps:

    • Use High-Boiling Point Solvents: Solvents like DMF, DMSO, or toluene can dissolve less soluble compounds at high temperatures. Slow cooling from these solvents can yield crystals.

    • Vapor Diffusion: This is an excellent method for compounds that are difficult to crystallize and when only small amounts of material are available. A solution of the compound is allowed to slowly equilibrate with a vapor of an anti-solvent, gradually inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals may form at the interface over time as the solvents slowly mix.

    • Consider Salt Formation: If your molecule has a basic site (which many indolo[3,2-c]quinolines do), forming a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility profile and may make it easier to crystallize.

Data Presentation: Crystallization Conditions for Indolo[3,2-c]quinoline Derivatives

The following table summarizes reported crystallization conditions for various indolo[3,2-c]quinoline derivatives. This data can serve as a starting point for optimizing your own crystallization experiments.

Compound/DerivativeSolvent SystemMethodTemperatureObservations/Yield
N'-(11H-Indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamineDiethyl EtherSlow Cooling-20 °CPrecipitate collected after 3 days.[1]
Organometallic Ru(II) complex of an indolo[3,2-c]quinoline ligandMethanol / Diethyl Ether (1:3)Slow EvaporationRoom Temp.X-ray quality crystals obtained.[1]
11H-Indolo[3,2-c]quinoline-6-carboxylic acid ethyl esterNot specified (likely from reaction mixture in EtOH)Not specifiedNot specifiedMonohydrate crystal structure obtained.
Indole (related parent heterocycle)Methanol / Water (3:2)Slow Cooling0 °CPurity >99%, Yield >75%.
Indoloquinoline Tartrate SaltsMethanol, Ethanol, Isopropanol (Good Solvents); Water, Heptane (Anti-solvents)Cooling, Anti-solvent, Vapor DiffusionVariousGeneral methods for salt crystallization.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the indolo[3,2-c]quinoline compound in the minimum amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like toluene/heptane) at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the indolo[3,2-c]quinoline compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., DMF, acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water, heptane) dropwise to the solution while stirring.

  • Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture containing a high proportion of the anti-solvent, and dry.

Protocol 3: Vapor Diffusion Crystallization (Sitting Drop)

  • Reservoir Preparation: In the well of a vapor diffusion plate or a small beaker, place a reservoir of a volatile anti-solvent (e.g., hexane, diethyl ether).

  • Drop Preparation: In a small vial or on a siliconized glass coverslip, prepare a concentrated solution of the indolo[3,2-c]quinoline in a less volatile "good" solvent (e.g., chloroform, dichloromethane).

  • Assembly: Place the vial or coverslip containing the compound solution inside the larger container with the anti-solvent reservoir, ensuring the two liquids do not touch.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the compound solution, gradually inducing crystallization over days or weeks.

  • Isolation: Carefully remove the crystals once they have reached a suitable size.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Crude Product Crude Product Solvent Selection Solvent Selection Crude Product->Solvent Selection Dissolution Dissolution Solvent Selection->Dissolution Induce Supersaturation Induce Supersaturation Dissolution->Induce Supersaturation Nucleation Nucleation Induce Supersaturation->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Filtration Filtration Crystal Growth->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Analysis Analysis Drying->Analysis

Caption: General workflow for the crystallization of indolo[3,2-c]quinolines.

troubleshooting_workflow start Crystallization Attempt outcome Observe Outcome start->outcome no_xtals No Crystals outcome->no_xtals No Growth oiling_out Oiling Out outcome->oiling_out Oil Forms good_xtals Good Crystals outcome->good_xtals Success powder Fine Powder outcome->powder Rapid Precipitation action1 Increase Concentration Add Seed Crystal Scratch Flask no_xtals->action1 action2 Cool Slower Change Solvent Lower Concentration oiling_out->action2 stop Isolate & Analyze good_xtals->stop action3 Cool Slower Add More Solvent powder->action3

Caption: Troubleshooting logic for common crystallization issues.

Signaling Pathway

signaling_pathway IQ Indolo[3,2-c]quinoline DNA Nuclear DNA IQ->DNA Intercalation Complex IQ-DNA-Topo Ternary Complex DNA->Complex TopoI_II Topoisomerase I/II TopoI_II->Complex Trapping DSB DNA Double-Strand Breaks Complex->DSB Replication Collision Replication DNA Replication Fork H2AX γ-H2AX Phosphorylation DSB->H2AX Damage Signal Casp3 Caspase-3 Activation DSB->Casp3 Induces Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Mechanism of action for indolo[3,2-c]quinolines leading to apoptosis.[2]

References

Validation & Comparative

A Comparative Analysis of Indolo[3,2-c]quinoline and Indolo[2,3-c]quinoline Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric scaffolds is crucial for targeted therapeutic design. This guide provides a comparative analysis of two such isomers: indolo[3,2-c]quinoline and indolo[2,3-c]quinoline. These structurally related heterocyclic compounds, while sharing a common indoloquinoline core, exhibit distinct biological activities and mechanisms of action, making them promising candidates for anticancer and other therapeutic agents.

This comparison delves into their cytotoxic profiles, inhibitory activities against key cellular targets, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research.

Comparative Biological Activity

While direct comparative studies on the unsubstituted parent indolo[3,2-c]quinoline and indolo[2,3-c]quinoline are limited in publicly available literature, extensive research on their derivatives provides significant insights into their structure-activity relationships (SAR). The data presented below is for various substituted analogs and highlights the therapeutic potential of each scaffold.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various indolo[3,2-c]quinoline and indolo[2,3-c]quinoline derivatives against a panel of human cancer cell lines.

Isomer ScaffoldDerivativeCancer Cell LineIC₅₀ (µM)Reference
Indolo[3,2-c]quinoline Unsubstituted Anilino Derivative (6a)VariousInactive[1]
para-Hydroxyanilino Derivative (7a)HeLa, A549, SK-Hep-1, PC-3<2.17[1]
2-Phenylethylamino Derivative (20a)HeLa0.52[1]
Bis-indolo[3,2-c]quinoline (25)HeLa, A549, SK-Hep-1, PC-3More active than Doxorubicin[1]
Unsubstituted quinolin-2(1H)-one analog (1a)~60 human cancer cell lines (mean GI₅₀)19.0[2]
Unsubstituted quinolin-2(1H)-one analog (1b)~60 human cancer cell lines (mean GI₅₀)18.2[2]
Indolo[2,3-c]quinoline 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT1160.35[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Caco-20.54[3]
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)HL-60, K-562, MOLT-4, RPMI-8226, SR0.09 - 0.42
Guanidine derivative (3)A549, MCF-7Highly selective vs. normal cells[4]

Note: The data for indolo[2,3-c]quinoline derivatives is limited in the direct search results. The provided data for "2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline" and "11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline" are for a closely related isomer, indolo[2,3-b]quinoline, and are included to provide a broader context of the potential of this class of compounds. Direct comparative data for indolo[2,3-c]quinoline derivatives is an area for further investigation.

Kinase and Topoisomerase Inhibition

Both indoloquinoline isomers have been shown to target key enzymes involved in cell proliferation and DNA maintenance.

Isomer ScaffoldTarget EnzymeDerivativeInhibition DataReference
Indolo[3,2-c]quinoline Topoisomerase ICompound 5gIC₅₀ = 2.9 µM
Topoisomerase IICompound 8IC₅₀ = 6.82 µM
DYRK1A Kinase11H-indolo[3,2-c]quinoline-6-carboxylic acid (5a)IC₅₀ = 2.6 µM[5]
Indolo[2,3-c]quinoline Topoisomerase IIVarious 5H-indolo[2,3-b]quinoline derivativesStimulated DNA cleavage at 0.2 - 0.5 µM[6]
IRAK4 KinaseVarious derivativesLow nM potency

Note: The topoisomerase II inhibition data for the indolo[2,3-c]quinoline scaffold is based on studies of the indolo[2,3-b]quinoline isomer.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these isomers are mediated through distinct signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Indolo[3,2-c]quinoline: Induction of Apoptosis via DNA Damage and Topoisomerase Inhibition

Derivatives of indolo[3,2-c]quinoline have been shown to induce apoptosis in cancer cells by targeting DNA and inhibiting topoisomerase I and II.[1] This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of H2AX (γ-H2AX) and the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1]

Indolo_3_2_c_quinoline_Pathway Indolo_3_2_c_quinoline Indolo[3,2-c]quinoline Derivatives Topoisomerase_I_II Topoisomerase I/II Indolo_3_2_c_quinoline->Topoisomerase_I_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_I_II->DNA_Damage Leads to gamma_H2AX γ-H2AX Phosphorylation DNA_Damage->gamma_H2AX Caspase_3_Activation Caspase-3 Activation DNA_Damage->Caspase_3_Activation Triggers PARP_Cleavage PARP Cleavage Caspase_3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Proposed apoptotic pathway for indolo[3,2-c]quinoline derivatives.

Indolo[2,3-c]quinoline: Cell Cycle Arrest and Modulation of Kinase Signaling

While detailed signaling pathways for indolo[2,3-c]quinoline are less elucidated, studies on the related indolo[2,3-b]quinoline isomer suggest a mechanism involving cell cycle arrest and modulation of key kinase signaling pathways. For instance, a derivative of indolo[2,3-b]quinoline was found to induce cell cycle arrest at the G2/M phase and modulate the PI3K/AKT/mTOR signaling pathway.[3] Additionally, derivatives of indolo[2,3-c]quinoline have been identified as potent inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) signaling pathway.

Indolo_2_3_c_quinoline_Workflow cluster_upstream Upstream Signaling cluster_downstream Cellular Outcomes Indolo_2_3_c_quinoline Indolo[2,3-c]quinoline Derivatives IRAK4 IRAK4 Indolo_2_3_c_quinoline->IRAK4 Inhibition PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Indolo_2_3_c_quinoline->PI3K_AKT_mTOR Modulation Cell_Cycle_Progression Cell Cycle Progression PI3K_AKT_mTOR->Cell_Cycle_Progression Regulates G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2_M_Arrest Leads to

Proposed mechanism of action for indolo[2,3-c]quinoline derivatives.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed protocols for key biological assays are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Indoloquinoline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indoloquinoline compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Indoloquinoline Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data

Workflow for the MTT cytotoxicity assay.

CDK2/Cyclin E Kinase Assay

This assay determines the inhibitory effect of the compounds on the activity of the CDK2/cyclin E complex.

Materials:

  • Recombinant human CDK2/cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • Indoloquinoline compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the indoloquinoline compound at various concentrations, and the CDK2/cyclin E enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay assesses the ability of the compounds to intercalate into DNA by measuring the displacement of ethidium bromide.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) solution

  • Tris-HCl buffer (pH 7.4)

  • Indoloquinoline compounds

  • Fluorometer

Procedure:

  • DNA-EtBr Complex Formation: Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate to form a stable DNA-EtBr complex.

  • Compound Titration: Titrate the DNA-EtBr complex with increasing concentrations of the indoloquinoline compound.

  • Fluorescence Measurement: After each addition of the compound, measure the fluorescence intensity of the solution (excitation ~520 nm, emission ~600 nm).

  • Data Analysis: DNA intercalation by the compound will displace EtBr, leading to a quenching of its fluorescence. Plot the fluorescence intensity against the compound concentration to determine the concentration required for 50% fluorescence quenching (IC₅₀), which is indicative of the compound's DNA binding affinity.

Conclusion

The comparative analysis of indolo[3,2-c]quinoline and indolo[2,3-c]quinoline isomers, based on the available data for their derivatives, reveals them as promising scaffolds for the development of novel anticancer agents. Indolo[3,2-c]quinolines appear to primarily exert their effects through DNA damage and apoptosis induction, while the related indolo[2,3-b]quinolines (and likely indolo[2,3-c]quinolines) may act through cell cycle arrest and modulation of critical kinase signaling pathways.

The provided data and experimental protocols offer a solid foundation for further investigation into these fascinating molecules. Future research should focus on direct comparative studies of the parent isomers and a more detailed elucidation of the signaling pathways modulated by indolo[2,3-c]quinoline derivatives to fully unlock their therapeutic potential.

References

Validating Target Engagement of Indolo[3,2-c]quinolines in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolo[3,2-c]quinolines are a class of heterocyclic compounds with a wide range of biological activities, showing promise as therapeutic agents in oncology and other diseases. A critical step in the preclinical development of these compounds is the validation of their engagement with intended molecular targets within the complex cellular environment. This guide provides a comparative overview of key methodologies for confirming and quantifying the target engagement of indolo[3,2-c]quinolines in cells, supported by experimental data and detailed protocols.

Comparison of Target Engagement Validation Methodologies

Validating that a drug candidate binds to its intended target in a cellular context is crucial for establishing its mechanism of action and for interpreting cellular phenotype data. Several robust techniques are available, each with its own advantages and limitations. The choice of method often depends on the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and NanoBRET™ Target Engagement Assay.

Methodology Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.Label-free, applicable to native proteins in intact cells or lysates, reflects physiological interactions.Requires a specific antibody for detection, not all binding events result in a significant thermal shift, can be lower throughput.Melt curves (protein abundance vs. temperature), Isothermal dose-response curves (ITDRFs) yielding EC50 values.
In-Cell Western (ICW) Immunocytochemical detection of target proteins in fixed and permeabilized cells in a microplate format.High-throughput, allows for multiplexing, provides quantitative data on protein levels and post-translational modifications.Requires specific primary antibodies, fixation and permeabilization can alter protein conformation and epitopes.EC50/IC50 values from dose-response curves.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.High-throughput, quantitative, real-time measurements in live cells, high sensitivity.Requires genetic engineering of the target protein, potential for steric hindrance from the tag.IC50 values from competitive binding curves.

Quantitative Data Summary

The following tables present hypothetical and literature-derived quantitative data to illustrate the type of results obtained from different target engagement assays for indolo[3,2-c]quinolines targeting various protein classes.

Table 1: Kinase Target Engagement (Hypothetical Data for a DYRK1A Inhibitor)
Assay Method Indolo[3,2-c]quinoline Derivative Cell Line Parameter Value Reference
CETSA (ITDRF)Compound XHEK293EC500.5 µMHypothetical
In-Cell WesternCompound XHeLaIC50 (p-SF3B1)0.8 µMHypothetical
NanoBRET™Compound XHEK293IC500.2 µMHypothetical
In Vitro Kinase Assay10-iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid (5j)-IC506 nM[1][2]
Cellular Assay (p-Tau)10-iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid (5j)HEK293IC502.1 µM[1]

Note: The discrepancy between in vitro and cellular IC50 values for compound 5j is likely due to factors such as cell permeability and off-target effects.[1]

Table 2: Topoisomerase II Target Engagement
Assay Method Indolo[3,2-c]quinoline Derivative Parameter Value Reference
Topoisomerase II Inhibition AssayCompound 8IC506.82 µM[3]
Topoisomerase I Inhibition AssayCompound 5gIC502.9 µM[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of target validation.

cluster_TargetValidation Target Validation Workflow A Hypothesis: Indolo[3,2-c]quinoline engages Target X B Cell-Based Assays A->B Test C Biochemical Assays A->C Test D Target Engagement Confirmation B->D e.g., CETSA, ICW, NanoBRET C->D e.g., Kinase Assay, Topoisomerase Assay E Downstream Functional Readouts D->E Confirm F Validated Target E->F Validate

A logical workflow for validating target engagement.

cluster_DYRK1A DYRK1A Signaling Pathway DYRK1A DYRK1A SF3B1 SF3B1 DYRK1A->SF3B1 Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates Indolo Indolo[3,2-c]quinoline Indolo->DYRK1A Inhibition pSF3B1 p-SF3B1 (Thr434) SF3B1->pSF3B1 pTau p-Tau (Thr212) Tau->pTau Splicing Alternative Splicing pSF3B1->Splicing NFT Neurofibrillary Tangles pTau->NFT cluster_TopoII Topoisomerase II Inhibition Pathway TopoII Topoisomerase II DNA_relaxed Relaxed DNA TopoII->DNA_relaxed Relaxation DSB DNA Double-Strand Breaks TopoII->DSB Indolo Indolo[3,2-c]quinoline Indolo->TopoII Inhibition DNA_supercoiled Supercoiled DNA DNA_supercoiled->TopoII Apoptosis Apoptosis DSB->Apoptosis

References

Comparative Analysis of Indolo[3,2-c]quinoline Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolo[3,2-c]quinoline scaffold has emerged as a promising framework in the development of novel kinase inhibitors, demonstrating potent activity against a range of kinases implicated in oncogenesis and neurological disorders. A critical aspect of the preclinical development of these inhibitors is the comprehensive characterization of their selectivity profile across the human kinome. This guide provides a comparative overview of the cross-reactivity of selected indolo[3,2-c]quinoline derivatives, supported by quantitative data and detailed experimental methodologies for assessing kinase inhibitor specificity.

Kinase Inhibition Profile of Indolo[3,2-c]quinoline Derivatives

The inhibitory activity of various indolo[3,2-c]quinoline compounds has been evaluated against panels of protein kinases. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

It is important to note that the kinase panels and assay conditions may vary between studies, warranting caution in direct cross-study comparisons.

Table 1: Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives Against a Panel of CMGC Protein Kinases [1]

CompoundDYRK1A IC50 (µM)CDK1/cyclin B IC50 (µM)CDK2/cyclin A IC50 (µM)CDK5/p25 IC50 (µM)CK1 IC50 (µM)GSK-3 IC50 (µM)ERK2 IC50 (µM)
5a 2.6> 10> 10> 10> 10> 10> 10
5j 0.006> 1> 1> 1> 1> 1> 1
5o 0.022> 1> 1> 1> 1> 1> 1

Data sourced from a study identifying selective DYRK1A inhibitors. Compounds 5j and 5o, which feature a 10-iodo substitution, demonstrate significantly increased potency and selectivity for DYRK1A compared to the initial hit compound 5a.[1][2]

Table 2: Cross-Reactivity of Indolo[2,3-c]quinoline Derivative HL8 and its Copper(II) Complex [3]

Kinase TargetHL8 (% Inhibition at 1 µM)8 (Cu(II) complex) (% Inhibition at 1 µM)
PIM-18535
SGK-12095
PKA1590
CaMK-11088
GSK3β2585
MSK1580

This table highlights a significant shift in kinase inhibitory profile upon complexation with copper(II), demonstrating how structural modifications can dramatically alter selectivity. The metal-free ligand HL8 shows selectivity for PIM-1, while its copper complex, 8, strongly inhibits a different set of kinases.[3]

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is a cornerstone of its preclinical evaluation. Below are detailed methodologies for key experiments cited in the characterization of indolo[3,2-c]quinoline and other kinase inhibitors.

Protocol 1: In Vitro Kinase Profiling using Radiometric Assay

This protocol outlines a common method for determining the IC50 values of an inhibitor against a broad panel of kinases.

Objective: To quantify the potency and selectivity of a test compound (e.g., an indolo[3,2-c]quinoline derivative) against a large number of purified kinases.

Materials:

  • Purified recombinant kinases (a diverse panel representing the human kinome).

  • Specific peptide or protein substrates for each kinase.

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Unlabeled ATP solution.

  • 96-well or 384-well microplates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.

  • Detection: Dry the filter plates, add scintillation fluid, and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Chemoproteomic Kinase Profiling using Kinobeads

This method assesses inhibitor binding to native kinases within a complex cellular lysate, providing insights into target engagement in a more physiological context.[4]

Objective: To identify the cellular targets of a kinase inhibitor and determine its binding affinity in a competitive manner.

Materials:

  • Cell lines or tissue samples.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails).

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinobeads: Sepharose beads coupled with a mixture of non-selective, ATP-competitive kinase inhibitors.[4]

  • Wash buffers of increasing stringency.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Equipment for SDS-PAGE and mass spectrometry (LC-MS/MS).

Procedure:

  • Lysate Preparation: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by ultracentrifugation.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the free test inhibitor for a defined period (e.g., 1 hour at 4°C). A DMSO control is included.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate-inhibitor mixture and incubate to allow kinases not bound by the test inhibitor to bind to the beads.[4]

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise gel bands, destain, and perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The binding affinity of the test inhibitor for a particular kinase is determined by the dose-dependent decrease in the amount of that kinase captured by the kinobeads. IC50 values can be calculated by plotting the abundance of each identified kinase against the inhibitor concentration.[4]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.

G cluster_prep Sample Preparation cluster_binding Competitive Binding & Capture cluster_analysis Analysis inhibitor 1. Prepare Inhibitor Serial Dilutions incubation 3. Incubate Lysate with Inhibitor inhibitor->incubation lysate 2. Prepare Cell Lysate lysate->incubation kinobeads 4. Add Kinobeads for Kinase Capture incubation->kinobeads wash 5. Wash Beads to Remove Non-specific Binders kinobeads->wash elute 6. Elute Bound Kinases wash->elute ms 7. LC-MS/MS Analysis and Quantification elute->ms data 8. Determine IC50 Values ms->data

Caption: Workflow for Chemoproteomic Kinase Inhibitor Profiling.

Many indolo[3,2-c]quinoline derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5][6] Inhibition of these kinases can lead to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequently induce apoptosis.

cluster_pathway Simplified Cell Cycle Regulation Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D / CDK4/6 Ras->CyclinD Rb Rb CyclinD->Rb p E2F E2F Rb->E2F CyclinE Cyclin E / CDK2 E2F->CyclinE G1_S G1/S Transition CyclinE->G1_S Apoptosis Apoptosis Inhibitor Indolo[3,2-c]quinoline Inhibitor Inhibitor->CyclinD Inhibitor->CyclinE

Caption: Inhibition of CDK-Mediated Cell Cycle Progression.

References

A Comparative Analysis of the Anticancer Efficacy of Indoloquinolines and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of indoloquinoline derivatives and the widely-used chemotherapeutic agent, doxorubicin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: A Tale of Two Strategies

Indoloquinoline alkaloids, particularly neocryptolepine analogs, and doxorubicin employ distinct yet ultimately convergent mechanisms to induce cancer cell death.

Indoloquinolines: These compounds exhibit a multi-faceted approach. Evidence suggests they act as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This disruption of DNA integrity leads to cell cycle arrest and the induction of apoptosis.[2] Some indoloquinoline derivatives are also being explored as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival.

Doxorubicin: A cornerstone of chemotherapy for decades, doxorubicin's primary mechanism involves intercalation into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks.[3] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[3]

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of neocryptolepine analogs (indoloquinolines) and doxorubicin. It is important to note that the data for indoloquinolines and doxorubicin presented here are from separate studies and not from a head-to-head comparison. Therefore, any direct comparisons of potency should be made with caution.

Table 1: In Vitro Cytotoxicity (IC50) Against Ehrlich Ascites Carcinoma (EAC) Cells

CompoundIC50 (µM)Reference
Neocryptolepine Analog 6b6.4 x 10⁻⁵[2]
Neocryptolepine Analog 6d1.5 x 10⁻⁴[2]
Thalidomide (Reference)2.6 x 10⁻⁴[2]
Parent Neocryptolepine5.4 x 10⁻⁴[2]

Table 2: In Vivo Tumor Volume Reduction in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

Treatment (100 mg/kg)Tumor Volume Reduction (%) on Day 12Reference
Neocryptolepine Analog 6a90.58[1]
Neocryptolepine Analog 6b87.37[1]
Neocryptolepine Analog 6c93.29[1]
Neocryptolepine Analog 6d94.90[1]
Thalidomide (Reference)67.20[1]

Table 3: Apoptosis Induction in Ehrlich Ascites Carcinoma (EAC) Cells by Neocryptolepine Analogs

TreatmentPercentage of Apoptotic Cells (Sub-G1 Peak)Reference
Control2.33%[2]
Neocryptolepine Analog 6a45.18%[2]
Neocryptolepine Analog 6b40.25%[2]
Neocryptolepine Analog 6c35.87%[2]
Neocryptolepine Analog 6d30.54%[2]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells, such as Ehrlich ascites carcinoma (EAC) cells, are seeded in a 96-well plate at a density of 2 x 10⁶ cells/mL and incubated to allow for attachment and growth.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indoloquinoline derivatives or doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value is then determined by plotting the concentration of the compound versus the percentage of cell viability.

In Vivo Antitumor Activity: Solid Tumor Model

Objective: To evaluate the efficacy of a compound in reducing tumor growth in a living organism.

Methodology:

  • Tumor Induction: A solid tumor is induced in female albino Swiss mice by subcutaneously inoculating Ehrlich ascites carcinoma (EAC) cells (e.g., 0.2 mL of 2 × 10⁶ cells/mL) into the thigh.[1]

  • Treatment Initiation: Once the tumor volume reaches a palpable size (e.g., 15–20 mm³), the mice are randomly assigned to treatment and control groups.[1]

  • Compound Administration: The treatment groups receive daily subcutaneous injections of the test compounds (e.g., 100 mg/kg of neocryptolepine analogs) or a reference drug for a specified duration (e.g., five consecutive days).[1] The control group receives the vehicle.

  • Tumor Volume Measurement: The tumor volume is measured daily using a vernier caliper. The volume is calculated using the formula: (length × width²)/2.[4]

  • Data Analysis: The percentage of tumor volume reduction is calculated for each treatment group relative to the control group at the end of the experiment.

Apoptosis Analysis: Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a compound.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), which also contains RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram, which represents cells with fragmented DNA.

  • Quantification: The percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis induced by the treatment.[2]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Anticancer Drug Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_apoptosis Apoptosis Analysis cell_culture Cancer Cell Culture (e.g., EAC cells) treatment_invitro Treatment with Indoloquinoline or Doxorubicin (Varying Concentrations) cell_culture->treatment_invitro mtt_assay MTT Assay for Cell Viability treatment_invitro->mtt_assay ic50 IC50 Determination mtt_assay->ic50 tumor_induction Tumor Induction in Mice (e.g., EAC Solid Tumor) treatment_invivo Treatment with Indoloquinoline or Doxorubicin (e.g., 100 mg/kg) tumor_induction->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement efficacy_analysis Tumor Growth Inhibition Analysis tumor_measurement->efficacy_analysis cell_treatment_apoptosis Cell Treatment at IC50 flow_cytometry Flow Cytometry (Propidium Iodide Staining) cell_treatment_apoptosis->flow_cytometry apoptosis_quantification Quantification of Apoptotic Cells (Sub-G1) flow_cytometry->apoptosis_quantification

Caption: Workflow for evaluating anticancer drugs.

signaling_pathways Simplified Anticancer Signaling Pathways cluster_indoloquinoline Indoloquinoline Derivatives cluster_doxorubicin Doxorubicin indolo Indoloquinoline dna_intercalation_indo DNA Intercalation indolo->dna_intercalation_indo topoisomerase_ii_inhibition_indo Topoisomerase II Inhibition indolo->topoisomerase_ii_inhibition_indo kinase_inhibition Kinase Inhibition (e.g., PI3K/AKT) indolo->kinase_inhibition dna_damage_indo DNA Damage dna_intercalation_indo->dna_damage_indo topoisomerase_ii_inhibition_indo->dna_damage_indo cell_cycle_arrest_indo Cell Cycle Arrest kinase_inhibition->cell_cycle_arrest_indo dna_damage_indo->cell_cycle_arrest_indo apoptosis_indo Apoptosis cell_cycle_arrest_indo->apoptosis_indo doxo Doxorubicin dna_intercalation_doxo DNA Intercalation doxo->dna_intercalation_doxo topoisomerase_ii_inhibition_doxo Topoisomerase II Inhibition doxo->topoisomerase_ii_inhibition_doxo ros_generation ROS Generation doxo->ros_generation dna_damage_doxo DNA Damage dna_intercalation_doxo->dna_damage_doxo topoisomerase_ii_inhibition_doxo->dna_damage_doxo ros_generation->dna_damage_doxo p53_activation p53 Activation dna_damage_doxo->p53_activation cell_cycle_arrest_doxo Cell Cycle Arrest p53_activation->cell_cycle_arrest_doxo apoptosis_doxo Apoptosis cell_cycle_arrest_doxo->apoptosis_doxo

References

Unveiling the Molecular Embrace: X-ray Crystallography Confirms Indoloquinoline Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise binding mode of a compound to its target is paramount for structure-based drug design. X-ray crystallography stands as the gold standard for providing a high-resolution, three-dimensional snapshot of this molecular recognition. This guide compares and details the application of X-ray crystallography in elucidating the binding mechanism of indoloquinoline derivatives, a class of compounds known for their diverse biological activities, including antimalarial and anticancer properties. [1][2][3]

Indoloquinolines, such as the natural alkaloid cryptolepine, have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation and the inhibition of topoisomerase II.[4][5] X-ray crystallography has been instrumental in providing direct evidence for these interactions at an atomic level, revealing the intricate details of how these molecules position themselves within their biological targets.

Comparative Analysis of Indoloquinoline Binding

The power of X-ray crystallography lies in its ability to precisely map the interactions between a ligand and its receptor. A key example is the crystal structure of cryptolepine in complex with a DNA fragment, which confirmed its intercalative binding mode.[6][7] This structural data provides invaluable insights for the rational design of new indoloquinoline derivatives with improved potency and selectivity.

While co-crystal structures of indoloquinolines with protein targets are less common in the public domain, the principles and methodologies are directly transferable. The data derived from such studies, including resolution, space group, and specific intermolecular interactions, are crucial for comparing the binding of different derivatives and understanding structure-activity relationships (SAR).

Below is a summary of crystallographic data for a representative indoloquinoline-DNA complex, illustrating the type of quantitative information obtained from such an experiment.

CompoundTargetPDB IDResolution (Å)Key InteractionsReference
Cryptolepined(CCTAGG)₂ DNA108D1.80Base-stacking intercalation at C-C sites[6]

Visualizing the Path to Structure: Experimental Workflow

The process of obtaining a co-crystal structure is a multi-step endeavor, beginning with the preparation of the protein and ligand, and culminating in the final refined structure. The generalized workflow is depicted below.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination protein_prep Target Protein Expression & Purification complex_formation Protein-Ligand Complex Formation protein_prep->complex_formation ligand_prep Indoloquinoline Synthesis & Solubilization ligand_prep->complex_formation cryst_screen Crystallization Screening (Co-crystallization or Soaking) complex_formation->cryst_screen cryst_opt Crystal Optimization cryst_screen->cryst_opt xray_diff X-ray Diffraction Data Collection cryst_opt->xray_diff data_proc Data Processing & Scaling xray_diff->data_proc phase_det Phase Determination (Molecular Replacement) data_proc->phase_det model_build Model Building & Refinement phase_det->model_build validation Structure Validation model_build->validation

Caption: Generalized workflow for X-ray crystallography of a protein-indoloquinoline complex.

Mechanism of Action: Topoisomerase II Inhibition

Several indoloquinoline derivatives are believed to function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription.[5] They act as "poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately apoptosis.

toposiomerase_inhibition topoII Topoisomerase II cleavable_complex Cleavable Complex (Topo II + DNA) topoII->cleavable_complex creates dna Supercoiled DNA dna->topoII binds stabilized_complex Stabilized Ternary Complex cleavable_complex->stabilized_complex religated_dna Relaxed DNA cleavable_complex->religated_dna normally religates indoloquinoline Indoloquinoline Derivative indoloquinoline->stabilized_complex stabilizes ds_breaks DNA Double-Strand Breaks stabilized_complex->ds_breaks leads to religated_dna->topoII dissociates apoptosis Apoptosis ds_breaks->apoptosis induces

Caption: Proposed mechanism of Topoisomerase II inhibition by indoloquinoline derivatives.

Experimental Protocols

Achieving a high-quality co-crystal structure requires meticulous attention to experimental detail. The two primary methods for preparing protein-ligand complexes for crystallization are co-crystallization and soaking.[8][9]

1. Co-crystallization Method

This method involves forming the protein-ligand complex prior to crystallization.

  • Protein and Ligand Preparation:

    • The target protein is expressed and purified to homogeneity.

    • The indoloquinoline derivative is synthesized and dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution.[8]

  • Complex Formation:

    • The purified protein is incubated with the indoloquinoline compound. The ligand is usually added in a 2 to 10-fold molar excess to ensure saturation of the binding sites.[8]

    • The incubation time can vary from 30 minutes to several hours.[8]

  • Crystallization Screening:

    • The protein-ligand complex solution is used to set up crystallization trials. This is typically done using high-throughput robotic screening of hundreds of different crystallization conditions (buffers, precipitants, salts, and additives).

  • Crystal Optimization and Harvesting:

    • Initial "hits" are optimized by refining the crystallization conditions to produce single, well-diffracting crystals.

    • Crystals are carefully harvested and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.[10]

2. Crystal Soaking Method

This technique is used when crystals of the protein in its unbound (apo) form are already available.

  • Apo Crystal Growth:

    • Crystals of the target protein are grown in the absence of the ligand.

  • Soaking Procedure:

    • A soaking solution is prepared, which is typically the mother liquor from the crystallization drop, supplemented with the indoloquinoline compound at a desired concentration.[10]

    • The apo crystals are transferred to the soaking solution and incubated for a period ranging from minutes to days.

  • Cryo-protection and Harvesting:

    • After soaking, the crystals are passed through a cryoprotectant solution that also contains the ligand to prevent it from diffusing out.[10]

    • The crystals are then flash-cooled in liquid nitrogen.

3. Data Collection and Structure Determination

  • X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • The phases of the structure factors are determined, often by molecular replacement if a related structure is known.[11]

    • An initial electron density map is calculated, into which the protein model is built. Clear, unambiguous density for the bound indoloquinoline should be visible.

    • The atomic model is refined against the experimental data to improve its fit to the electron density map, resulting in the final, high-resolution structure of the complex.[12]

References

Indolo[3,2-c]quinolines: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolo[3,2-c]quinoline scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of various indolo[3,2-c]quinoline derivatives against a panel of kinases, supported by experimental data and detailed methodologies. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and chemical biology in their drug discovery and development efforts.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives was evaluated against a panel of kinases from the CMGC (CDK, MAPK, GSK3, CLK) family. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundR1R3R4DYRK1A IC50 (µM)GSK-3 IC50 (µM)CDK1 IC50 (µM)CDK2 IC50 (µM)CDK5 IC50 (µM)CK1 IC50 (µM)ERK2 IC50 (µM)
5a HHH2.6>10>10>10>10>10>10
5b HC(CH3)3H>10>10>10>10>10>10>10
5c HCF3H>10>10>10>10>10>10>10
5h ClHH0.031>10>10>10>10>10>10
5j IHH0.006>11.31.10.5>10>10
5o ICH3H0.022>10>10>10>10>10>10

Data sourced from a study on 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as selective DYRK1A inhibitors.

Key Observations:

  • The unsubstituted parent compound 5a displays moderate and selective inhibition of DYRK1A.

  • Substitution at the 10-position with a halogen atom significantly enhances potency against DYRK1A. Notably, the 10-chloro derivative 5h and the 10-iodo derivatives 5j and 5o exhibit nanomolar efficacy against DYRK1A.

  • The 10-iodo substituted compounds, 5j and 5o , demonstrate remarkable selectivity for DYRK1A, with inhibitory concentrations against other tested kinases being at least two orders of magnitude higher.

  • Compounds with polar substituents at the 8-position were found to be moderate and selective inhibitors of GSK-3, while being inactive against DYRK1A.

Experimental Protocols

The following section outlines a general methodology for determining the kinase inhibitory activity of compounds, based on commonly used in vitro kinase assay protocols.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., DYRK1A, CDK/cyclin complexes, GSK-3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Indolo[3,2-c]quinoline test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each indolo[3,2-c]quinoline derivative in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the key kinases targeted by indolo[3,2-c]quinolines and a general workflow for inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Synthesis & Stock Solution Preparation serial_dilution Serial Dilution of Test Compounds compound_prep->serial_dilution kinase_prep Kinase & Substrate Preparation plate_setup Plate Setup: Kinase, Substrate, Compound kinase_prep->plate_setup serial_dilution->plate_setup reaction_init Initiate Reaction with ATP plate_setup->reaction_init incubation Incubation reaction_init->incubation signal_dev Signal Development (e.g., ADP-Glo) incubation->signal_dev readout Luminescence Reading signal_dev->readout data_analysis Data Analysis: Dose-Response Curve & IC50 readout->data_analysis DYRK1A_Pathway cluster_downstream Downstream Effects cluster_implication Pathological Implications DYRK1A DYRK1A Tau Tau Phosphorylation DYRK1A->Tau Phosphorylates APP APP Processing DYRK1A->APP Influences NFAT NFAT Regulation DYRK1A->NFAT Phosphorylates Splicing_Factors Splicing Factors DYRK1A->Splicing_Factors Phosphorylates Indolo_3_2_c_quinoline Indolo[3,2-c]quinoline (e.g., Compound 5j) Indolo_3_2_c_quinoline->DYRK1A Inhibits Alzheimers Alzheimer's Disease Pathology Tau->Alzheimers APP->Alzheimers Down_Syndrome Down Syndrome Neuropathology NFAT->Down_Syndrome CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Initiates CyclinE->CDK2 Activates Indolo_3_2_c_quinoline Indolo[3,2-c]quinoline Indolo_3_2_c_quinoline->CDK4_6 Inhibits Indolo_3_2_c_quinoline->CDK2 Inhibits

A Comparative Analysis of Indolo[3,2-c]quinoline Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous one. A critical phase in this process is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of indolo[3,2-c]quinoline derivatives, a class of compounds that has garnered significant interest for its potent anticancer activities. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this guide aims to offer an objective resource for the evaluation of these promising therapeutic candidates.

Indolo[3,2-c]quinoline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. Their planar tetracyclic structure allows them to intercalate with DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] This mechanism of action often leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making them attractive candidates for further development.

This guide will delve into the specifics of their performance, highlighting key derivatives that have been subjected to both laboratory and animal model testing. We will examine the correlation between their potency in killing cancer cells in a dish (in vitro) and their ability to shrink tumors in a living organism (in vivo), a crucial step in validating their therapeutic potential.

Data Presentation: A Side-by-Side Look at Efficacy

The following tables summarize the quantitative data from key studies on indolo[3,2-c]quinoline and indolo[3,2-c]isoquinoline derivatives, providing a clear comparison of their in vitro antiproliferative activity and, where available, their in vivo antitumor effects.

Table 1: In Vitro Antiproliferative Activity of Indolo[3,2-c]quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 20a HeLa (Cervical Cancer)0.52[1]
Detroit 551 (Normal Skin Fibroblasts)19.32[1]
Compound 25 HeLa, A549, SKHep<2.17[1]
Metal-free indolo[3,2-c]quinolines Human Cancer CellsHigh nanomolar range[2]
Indolo[3,2-c]isoquinoline 23 A549 (Lung Cancer)0.18[3]
HCT116 (Colon Cancer)0.11[3]
MDA-MB-231 (Breast Cancer)0.25[3]
Indolo[3,2-c]isoquinoline 31 A549 (Lung Cancer)0.21[3]
HCT116 (Colon Cancer)0.15[3]
MDA-MB-231 (Breast Cancer)0.32[3]

Table 2: In Vivo Antitumor Efficacy of Indolo[3,2-c]isoquinoline Derivative 23 in a Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Notable OutcomesReference
Compound 23 50 mg/kg (oral)Not explicitly stated, but described as "remarkable antitumor potency"Superior to irinotecan and etoposide[3]
Irinotecan Not specifiedNot specifiedLess effective than Compound 23[3]
Etoposide Not specifiedNot specifiedLess effective than Compound 23[3]

Experimental Protocols: The "How-To" Behind the Data

Understanding the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for the key assays cited.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the indolo[3,2-c]quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomly assigned to different treatment groups: vehicle control, positive control (e.g., a clinically used chemotherapy drug), and the experimental indolo[3,2-c]quinoline derivative at one or more dose levels. The treatment is administered via a specific route (e.g., oral gavage) for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. The tumors may also be excised for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis screening Antiproliferative Screening (MTT Assay) synthesis->screening Test Compounds mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) screening->mechanism Identify Active Compounds xenograft Xenograft Model mechanism->xenograft Lead Compound Selection efficacy Efficacy & Toxicity Assessment xenograft->efficacy Administer Compound

Caption: A typical workflow for the evaluation of indolo[3,2-c]quinoline derivatives.

apoptosis_pathway compound Indolo[3,2-c]quinoline Derivative dna DNA Intercalation compound->dna topo Topoisomerase I/II Inhibition compound->topo dna_damage DNA Damage dna->dna_damage topo->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by indolo[3,2-c]quinoline derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to Indoloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoloquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including antitumor, antimalarial, and anti-inflammatory activities. The continued interest in this scaffold drives the development of efficient and versatile synthetic strategies. This guide provides a head-to-head comparison of prominent synthetic routes to indoloquinolines, offering a critical overview of their performance, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthetic Strategies

The synthesis of indoloquinolines can be broadly categorized into classical condensation reactions, modern transition-metal-catalyzed cross-coupling reactions, and innovative domino or multicomponent reactions. Each approach presents distinct advantages and limitations in terms of substrate scope, reaction efficiency, and functional group tolerance.

Data Presentation: Quantitative Comparison of Key Synthetic Routes

The following table summarizes the quantitative data for several key synthetic routes to indoloquinolines, providing a clear comparison of their performance based on reported experimental data.

Synthetic Route Starting Materials Reagents and Catalyst Reaction Conditions Yield (%) Key Advantages Limitations
Friedländer Annulation o-Aminoaryl aldehydes/ketones and a carbonyl compound with an α-methylene groupAcid (e.g., TFA, TsOH) or base (e.g., KOH) catalyst[1][2]Typically reflux in a suitable solvent (e.g., EtOH, DMF)[2]50-90%Operational simplicity, readily available starting materials.[2]Can be harsh for sensitive substrates, potential for side reactions with unsymmetrical ketones.[3]
Pfitzinger Reaction Isatin and a carbonyl compound with an α-methylene groupStrong base (e.g., KOH)[4][5]Reflux in a basic solution[5]60-90%Direct route to quinoline-4-carboxylic acids, a valuable intermediate.[5]Requires a strong base, which can limit substrate scope.[4]
Palladium-Catalyzed C-H Activation/Annulation 2-Iodoanilines and N,3-diphenylpropiolamidesPd(OAc)₂, P(o-tol)₃, Ag₂CO₃Toluene, 120 °C60-95%High efficiency, good functional group compatibility, one-pot synthesis.[6][7]Requires pre-functionalized starting materials, catalyst cost.
Domino (Cascade) Reactions Simple, readily available starting materials (e.g., anilines, aldehydes, alkynes)Various catalysts (e.g., Lewis acids, transition metals)Often mild conditions40-85%High atom economy, molecular complexity generated in a single step.[8][9][10]Reaction discovery and optimization can be challenging.
Microwave-Assisted Synthesis Various (can be applied to other routes)Often catalyst-free or with a solid-supported catalystMicrowave irradiation70-95%Drastically reduced reaction times, often improved yields, greener approach.[11][12][13][14]Requires specialized equipment, scalability can be a concern.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations of the key synthetic routes to indoloquinolines.

Friedlander_Synthesis start1 o-Aminoaryl Aldehyde/Ketone intermediate Aldol/Knoevenagel Condensation Product start1->intermediate + start2 Carbonyl with α-Methylene start2->intermediate product Indoloquinoline intermediate->product Intramolecular Cyclization & Dehydration Pfitzinger_Reaction start1 Isatin intermediate1 Isatoic Acid (ring-opened) start1->intermediate1 Base (e.g., KOH) start2 Carbonyl with α-Methylene intermediate2 Enamine Intermediate start2->intermediate2 intermediate1->intermediate2 + product Indoloquinoline- 4-carboxylic Acid intermediate2->product Intramolecular Cyclization & Dehydration Pd_Catalyzed_Synthesis start1 2-Iodoaniline Derivative intermediate Palladium-Catalyzed Annulation start1->intermediate + start2 Alkyne Derivative start2->intermediate product Indoloquinoline intermediate->product C-H Activation/ Cyclization

References

Indolo[3,2-c]quinolines: A Promising Scaffold Against Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of Indolo[3,2-c]quinoline Derivatives in Drug-Resistant Cancer Cell Lines.

The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can overcome or circumvent resistance mechanisms. Indolo[3,2-c]quinolines, a class of fused heterocyclic compounds, have demonstrated significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative analysis of their efficacy, particularly in drug-resistant cancer models, supported by experimental data and detailed methodologies.

Comparative Efficacy in Drug-Resistant Cell Lines

Indolo[3,2-c]quinoline derivatives have shown potent cytotoxic effects in various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents. The primary mechanism of action for many of these compounds involves the inhibition of DNA topoisomerases I and II, enzymes critical for DNA replication and repair, and intercalation into DNA.[1][2] This dual inhibitory action is a key advantage in overcoming resistance mechanisms that target a single pathway.

One study investigated a series of indolo[2,3-c]quinoline derivatives (a closely related isomeric scaffold) in the multidrug-resistant human colon adenocarcinoma cell line, Colo320, and its doxorubicin-sensitive counterpart, Colo205. The results, summarized in the table below, highlight the potential of these compounds to overcome doxorubicin resistance.

CompoundCell LineIC50 (µM) after 72h IncubationResistance Factor (Colo320/Colo205)
Doxorubicin Colo2050.08 ± 0.0111.25
Colo3200.90 ± 0.05
HL4 (Indoloquinoline Derivative)Colo2050.29 ± 0.021.07
Colo3200.31 ± 0.02
4 (Copper Complex of HL4)Colo2050.19 ± 0.010.89
Colo3200.17 ± 0.01
HL8 (Latonduine Derivative)Colo2050.40 ± 0.021.05
Colo3200.42 ± 0.03
8 (Copper Complex of HL8)Colo2050.21 ± 0.010.95
Colo3200.20 ± 0.01
Cisplatin Colo2052.1 ± 0.11.14
Colo3202.4 ± 0.1

Data sourced from a study on latonduine and indolo[2,3-c]quinoline derivatives. Note that HL4 and its complex are representative of the indoloquinoline scaffold.

The data clearly indicates that while doxorubicin is significantly less effective in the resistant Colo320 cell line (Resistance Factor > 11), the indoloquinoline derivatives and their copper complexes maintain their potency, with resistance factors close to 1. This suggests that their mechanism of action is not significantly affected by the resistance mechanisms present in the Colo320 cells.

Further studies on various indolo[3,2-c]quinoline derivatives have reported potent activity in other cancer cell lines, with some being noted as relatively resistant to standard therapies. For instance, the PC-3 prostate cancer cell line is known for its resistance to a variety of chemotherapeutic agents. Several C(6) alkylamino-substituted indolo[3,2-c]quinolines have demonstrated significant activity against this cell line with IC50 values often less than 2.17 µM.[2]

Another study highlighted the efficacy of N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride (compound 25), which was found to be more active than doxorubicin in the cell lines tested.[2] Additionally, certain 6-amino-11H-indolo[3,2-c]quinoline derivatives were more effective at killing MV4-11 leukemia cells than the standard cancer drug cisplatin, with IC50 values below 0.9 μM compared to cisplatin's IC50 of 2.36 μM.[3]

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of indolo[3,2-c]quinolines.

Cell Viability and IC50 Determination (MTT Assay)

The antiproliferative activity of indolo[3,2-c]quinoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Colo205, Colo320)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • Indolo[3,2-c]quinoline compounds and control drugs (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (typically 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

The primary mechanism of action of many indolo[3,2-c]quinoline derivatives is the dual inhibition of topoisomerase I and II, leading to DNA damage.[2] This damage triggers a cascade of cellular events culminating in apoptosis (programmed cell death). In some instances, these compounds have been shown to induce apoptosis through the JNK signaling pathway.

The following diagram illustrates the proposed mechanism of action for indolo[3,2-c]quinolines in drug-resistant cancer cells.

G cluster_0 Indolo[3,2-c]quinoline cluster_1 Cellular Targets cluster_2 Cellular Response IQ Indolo[3,2-c]quinoline Topo1 Topoisomerase I IQ->Topo1 Topo2 Topoisomerase II IQ->Topo2 DNA DNA Intercalation IQ->DNA DNAdamage DNA Damage Topo1->DNAdamage Topo2->DNAdamage DNA->DNAdamage JNK JNK Pathway Activation DNAdamage->JNK Caspase3 Caspase-3 Activation JNK->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of action for indolo[3,2-c]quinolines.

The following diagram illustrates the general experimental workflow for evaluating the efficacy of these compounds.

G cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of Indolo[3,2-c]quinoline Derivatives CellLines Drug-Resistant & Sensitive Cancer Cell Lines Synthesis->CellLines MTT MTT Assay (IC50 Determination) CellLines->MTT ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellLines->ApoptosisAssay Mechanism Mechanism of Action Studies (e.g., Topo Inhibition) CellLines->Mechanism Data Data Analysis (IC50, Selectivity Index) MTT->Data ApoptosisAssay->Data Mechanism->Data Comparison Comparison with Standard Drugs Data->Comparison

Caption: Experimental workflow for evaluating indolo[3,2-c]quinolines.

Conclusion

Indolo[3,2-c]quinoline derivatives represent a promising class of compounds with the potential to overcome multidrug resistance in cancer. Their ability to target multiple critical cellular components, particularly DNA topoisomerases, makes them less susceptible to common resistance mechanisms. The data presented herein demonstrates their potent and selective activity against drug-resistant cancer cell lines, often surpassing the efficacy of standard chemotherapeutic agents. Further investigation into the specific signaling pathways modulated by these compounds in resistant cells will be crucial for their clinical development and for designing rational combination therapies to combat drug-resistant cancers.

References

Safety Operating Guide

Safe Disposal of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one, a heterocyclic compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE) and Engineering Controls:

ItemSpecification
Eye Protection Tight-sealing safety goggles or a face shield.
Hand Protection Appropriate chemical-resistant gloves.
Body Protection Protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with fine powders or if there is a risk of aerosolization.
Ventilation All handling of this compound should be conducted in a chemical fume hood.
Safety Equipment Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a hazardous waste stream unless confirmed otherwise by a specific SDS or institutional guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or minimally-contaminated solid waste, such as gloves, filter paper, and weighing boats, in a designated, puncture-proof container lined with a chemically resistant bag.

  • Contaminated Glassware: Place broken or disposable glassware contaminated with the compound in a separate, clearly labeled, puncture-proof container for sharp objects.

  • Bulk/Unused Compound: The original container with any remaining compound should be securely sealed and treated as hazardous waste. Do not attempt to dispose of it as regular trash.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS number: 18735-98-3[1]

    • The words "Hazardous Waste"

    • The primary hazards associated with the compound (e.g., "Toxic," "Irritant"), if known.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Keep containers tightly closed to prevent spills or the release of vapors.

  • Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[2]

4. Final Disposal:

  • The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[3]

  • Follow your institution's procedures for requesting a chemical waste pickup.

  • Never dispose of this compound down the drain or in the regular trash.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Gloves, Paper) segregate->solid_waste Solid sharps_waste Contaminated Sharps (Glassware) segregate->sharps_waste Sharps bulk_waste Bulk/Unused Compound segregate->bulk_waste Bulk label Label Waste Containers (Name, CAS, Hazard) solid_waste->label sharps_waste->label bulk_waste->label store Store in Designated Waste Area label->store pickup Arrange for Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By adhering to these general guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one. The following guidelines are based on best practices and safety data for structurally related compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to perform a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesTight-sealing safety goggles are mandatory to protect against splashes and fine dust.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin contact.[1] Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn at all times to protect against chemical spills. Ensure it is fully buttoned.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate particulate filter (P95 or P1) if handling the compound as a powder or if aerosols may be generated.[2] Engineering controls, such as a chemical fume hood, are the primary means of exposure control.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide outlines the key procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Chemical Fume Hood) gather_materials Gather All Necessary Materials (Compound, Solvents, Glassware, PPE) prep_area->gather_materials 1. don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe 2. weigh Weigh Compound in Fume Hood don_ppe->weigh 3. dissolve Dissolve/Dispense Compound weigh->dissolve 4. reaction Perform Experimental Procedure dissolve->reaction 5. decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate 6. dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste 7. remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe 8. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 9.

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Before starting, ensure all necessary equipment, including the compound, solvents, glassware, and emergency spill kit, are readily accessible.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Weighing: If working with a solid, weigh the necessary amount in the fume hood to prevent inhalation of dust.

    • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Reactions: Conduct all reactions within the fume hood. Keep containers closed when not in use.

  • Cleanup and Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

    • Thoroughly clean all glassware.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, filter paper), in a clearly labeled, sealed container.
Liquid Waste Collect all liquid waste containing the compound in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated sharps container.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Never dispose of this compound down the drain or in the regular trash.

Disclaimer: The information provided is intended as a guide for trained professionals and is based on data from similar compounds. A comprehensive, substance-specific risk assessment should always be conducted prior to handling this compound.

References

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Feasible Synthetic Routes

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5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
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5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.